molecular formula C10H14 B1582087 2,8-Decadiyne CAS No. 4116-93-2

2,8-Decadiyne

Cat. No.: B1582087
CAS No.: 4116-93-2
M. Wt: 134.22 g/mol
InChI Key: KORPQWPYEOSKGV-UHFFFAOYSA-N
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Description

2,8-Decadiyne is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deca-2,8-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPQWPYEOSKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194096
Record name 2,8-Decadiyne
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4116-93-2
Record name 2,8-Decadiyne
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Record name 2,8-Decadiyne
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Record name 2,8-Decadiyne
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Foundational & Exploratory

An In-depth Technical Guide to 2,8-Decadiyne: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to a comprehensive technical exploration of 2,8-decadiyne, a fascinating and versatile linear C10 hydrocarbon featuring two internal, non-conjugated alkyne functionalities. This guide is specifically tailored for researchers, medicinal chemists, and professionals in drug development who are seeking to leverage the unique structural and reactive properties of such molecules. In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds and linkers that offer rigidity, precise vectorization, and opportunities for bioorthogonal conjugation is paramount. This compound emerges as a compelling building block, offering a structurally defined and chemically accessible platform for the construction of complex molecular architectures. This document will provide not only the fundamental physicochemical properties of this compound but also delve into its synthesis, reactivity, and potential applications, particularly as a linker in targeted drug delivery systems and as a scaffold in the synthesis of bioactive natural products.

Core Molecular Identifiers and Physicochemical Properties

A foundational understanding of a chemical entity begins with its core identifiers and physical characteristics. This information is crucial for laboratory handling, analytical characterization, and computational modeling.

Identifier/Property Value Source
CAS Number 4116-93-2PubChem[1]
Molecular Formula C₁₀H₁₄PubChem[1]
IUPAC Name deca-2,8-diynePubChem[1]
Molecular Weight 134.22 g/mol PubChem[1]
Canonical SMILES CC#CCCCCC#CCPubChem[1]

A summary of key computed physicochemical properties is presented below, providing insights into the molecule's behavior in various environments.

Property Value Source
XLogP3 3.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthesis of this compound: A Practical Approach

The synthesis of non-conjugated diynes like this compound is most effectively achieved through the alkylation of terminal alkynes.[2] This method provides a robust and modular approach to constructing the carbon skeleton. The following is a detailed, field-proven protocol based on established synthetic methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two key fragments: a six-carbon electrophile and a four-carbon nucleophile, or an eight-carbon electrophile and a two-carbon nucleophile. For practical laboratory synthesis, a common strategy involves the coupling of a propynyl anion with a suitable 1-halo-hexane derivative, followed by a subsequent alkylation. A more direct and convergent approach, however, involves the double alkylation of a central four-carbon dianion precursor or, more practically, a sequential alkylation strategy.

Let's consider a highly practical and efficient synthetic route: the coupling of two equivalents of a propynyl nucleophile with a central four-carbon di-electrophile.

G This compound This compound Propynyl Grignard 2 x CH3-C≡C-MgBr This compound->Propynyl Grignard C-C bond formation 1,4-Dihalobutane Br-(CH2)4-Br This compound->1,4-Dihalobutane C-C bond formation

Figure 1: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Synthesis via Grignard Coupling

This protocol outlines the synthesis of this compound from propyne and 1,4-dibromobutane.

Materials:

  • Propyne (condensed)

  • Ethylmagnesium bromide (in THF)

  • 1,4-Dibromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Preparation of Propynyl Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place a solution of ethylmagnesium bromide in anhydrous THF.

    • Cool the flask to 0 °C using an ice bath.

    • Bubble condensed propyne gas through the solution. The reaction is exothermic and will result in the evolution of ethane gas. Continue the addition until the gas evolution ceases, indicating the complete formation of the propynyl Grignard reagent.

  • Coupling Reaction:

    • To the freshly prepared propynyl Grignard solution, add a solution of 1,4-dibromobutane in anhydrous THF dropwise via the dropping funnel. Maintain the reaction temperature at 0 °C initially, then allow it to slowly warm to room temperature and stir overnight.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical as Grignard reagents are highly reactive towards oxygen and moisture.

  • Anhydrous Solvents: Water will quench the Grignard reagent, hence the use of anhydrous THF.

  • Controlled Addition: The dropwise addition of the electrophile and the initial cooling to 0 °C help to control the exothermicity of the reaction and minimize side product formation.

  • Aqueous Work-up with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction without causing significant hydrolysis of any sensitive functional groups.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

G cluster_mol This compound Structure cluster_nmr Expected NMR Signals cluster_ir Expected IR Absorptions mol CH3(a)-C≡C(b)-(c)H2-(d)H2-(d)H2-(c)H2-C≡C(b)-CH3(a) HNMR ¹H NMR (a) ~1.8 ppm (t) (c) ~2.2 ppm (m) (d) ~1.6 ppm (m) CNMR ¹³C NMR (a) ~4 ppm (b) ~80 ppm (c) ~19 ppm (d) ~28 ppm IR IR (cm⁻¹) C-H (sp³) ~2850-2960 C≡C ~2250 (weak) G This compound This compound Bis-triazole R-triazole-(CH2)4-triazole-R This compound->Bis-triazole Azide 2 x R-N3 Azide->Bis-triazole Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Bis-triazole

Figure 3: Schematic of a double "click" reaction with this compound.

Applications in Drug Development

The rigid, linear scaffold of this compound, combined with the versatile reactivity of its alkyne groups, makes it an attractive component in modern drug design.

As a Rigid Linker in Targeted Therapies

In the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker that connects the targeting moiety (e.g., an antibody or a small molecule binder) to the payload (e.g., a cytotoxic agent or an E3 ligase ligand) is of critical importance. The properties of the linker, such as its length, rigidity, and stability, can significantly impact the efficacy and pharmacokinetic profile of the conjugate.

Non-conjugated diynes like this compound can serve as rigid spacers, ensuring a well-defined distance between the two connected molecular entities. This can be crucial for optimizing the binding of both ends of a bivalent molecule, such as a PROTAC, to their respective protein targets. The alkyne functionalities provide convenient handles for conjugation via click chemistry, allowing for the modular and efficient assembly of these complex therapeutic agents.

Scaffold for Natural Product Synthesis

Many biologically active natural products feature long carbon chains with varying degrees of unsaturation. [3][4]this compound can serve as a versatile starting material for the synthesis of such molecules. Through selective reduction of the alkyne groups and further functionalization of the carbon backbone, a diverse array of natural product analogues can be accessed for structure-activity relationship (SAR) studies.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (H226) and may be fatal if swallowed and enters airways (H304). [1] Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P331: Do NOT induce vomiting.

  • P403+P235: Store in a well-ventilated place. Keep cool.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a molecule of significant potential for researchers and scientists in the field of organic synthesis and drug discovery. Its linear, rigid structure and the presence of two reactive alkyne handles make it an ideal building block for the construction of complex and functionally diverse molecules. From its role as a precisely defined linker in targeted therapies to its utility as a scaffold in natural product synthesis, this compound offers a wealth of opportunities for innovation. This guide has provided a comprehensive overview of its properties, a practical protocol for its synthesis, and an exploration of its potential applications, all grounded in the principles of modern synthetic chemistry. As the demand for novel chemical entities in medicine and materials science continues to grow, the value of versatile building blocks like this compound is set to increase.

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An In-Depth Technical Guide to the Spectral Data Analysis of 2,8-Decadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative

In the landscape of molecular characterization, particularly within pharmaceutical research and fine chemical synthesis, the unambiguous identification of a compound's structure is paramount. 2,8-Decadiyne (C₁₀H₁₄, M.W. 134.22 g/mol ) serves as an exemplary model of a symmetric, non-conjugated internal diyne.[1][2][3] Its analysis demands a multi-faceted spectroscopic approach, where each technique provides a unique and complementary piece of the structural puzzle. This guide moves beyond mere data reporting, focusing instead on the underlying principles and causal relationships that govern the spectral output. We will dissect the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining why the molecule behaves as it does under spectroscopic interrogation and how these data points coalesce into a definitive structural assignment.

Section 1: The Holistic Analytical Workflow

A robust structural elucidation is not a linear process but an integrated system of cross-verification. Data from one technique informs the interpretation of another, creating a self-validating analytical loop. The workflow for this compound prioritizes methods that reveal the carbon skeleton and proton environments (NMR), followed by functional group identification (IR) and confirmation of molecular weight and fragmentation patterns (MS).

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Interrogation cluster_2 Data Synthesis & Verification Structure This compound C10H14 Symmetrical Internal Diyne NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR Acquire Data IR IR Spectroscopy Structure->IR Acquire Data MS Mass Spectrometry Structure->MS Acquire Data Analysis Integrated Data Analysis Cross-Validation NMR->Analysis Carbon Skeleton Proton Environment IR->Analysis Functional Groups Symmetry Confirmation MS->Analysis Molecular Weight Fragmentation Analysis->Structure Confirm Structure

Caption: Chemical equivalency map for the nuclei in this compound.

¹H NMR Analysis: Probing the Proton Environment

Causality: The chemical shift of a proton is governed by the local electron density. In alkynes, the circulation of π-electrons in the triple bond generates a magnetic field that shields the acetylenic protons, causing them to appear at a relatively high field (upfield) compared to vinylic protons. [4]For this compound, which lacks acetylenic protons, we focus on the adjacent alkyl groups. The electronegativity of the sp-hybridized carbons deshields the neighboring propargylic protons (protons on a carbon adjacent to a C≡C bond), shifting them downfield relative to standard alkane protons. [5] Expected Spectrum: Due to the molecule's C₂ symmetry, only three distinct proton signals are expected:

  • Hₐ (CH₃): A triplet, due to coupling with the two adjacent Hc protons.

  • Hc (CH₂): A multiplet, resulting from coupling to both Hₐ and Hd.

  • Hd (CH₂): A multiplet, coupling with the adjacent Hc protons.

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Hₐ Methyl (C1, C10)~1.8Triplet (t)6H
Hc Propargylic Methylene (C4, C7)~2.2Multiplet (m)4H
Hd Methylene (C5, C6)~1.5Multiplet (m)4H
¹³C NMR Analysis: Characterizing the Carbon Backbone

Causality: The chemical shift of a carbon nucleus is highly sensitive to its hybridization state. The sp-hybridized carbons of an alkyne are significantly deshielded compared to sp³ carbons and appear in a characteristic downfield region. [6]Internal alkyne carbons typically resonate between 70-100 ppm. Expected Spectrum: The symmetry of this compound results in only four unique carbon signals in a broadband-decoupled spectrum.

Carbon LabelEnvironmentPredicted Chemical Shift (δ, ppm)
Cₐ Methyl (C1, C10)~4
Cb Alkyne (C2, C3, C8, C9)~80
Cc Propargylic Methylene (C4, C7)~19
Cd Methylene (C5, C6)~28
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual proton and carbon signals must not obscure analyte peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, defining the 0 ppm point on the chemical shift scale. [7]3. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Shimming: Homogenize the magnetic field across the sample volume by adjusting the shim coils. This process is crucial for achieving high-resolution spectra with sharp, well-defined peaks.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the carbon spectrum using a pulse sequence with broadband proton decoupling. This technique collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation. [8]A greater number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%). [9]

Section 3: Infrared (IR) Spectroscopy: A Tale of Symmetry and Dipoles

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For a vibration to be IR-active, it must cause a change in the molecule's net dipole moment. [4][10]This principle is the most critical factor in interpreting the IR spectrum of this compound.

The characteristic C≡C triple bond stretch in alkynes appears in a relatively quiet region of the spectrum, between 2100-2260 cm⁻¹. [11][12]However, in a perfectly symmetrical or near-symmetrical internal alkyne like this compound, the stretching of the C≡C bond causes a very small or zero change in the net dipole moment. Consequently, the absorption band for this vibration is expected to be either extremely weak or completely absent. [4]This phenomenon is a powerful diagnostic clue. The presence of a strong peak in this region would suggest an impurity or a different, less symmetrical isomer, such as a terminal alkyne. Terminal alkynes also exhibit a strong, sharp ≡C-H stretch around 3300 cm⁻¹, which will be definitively absent in the spectrum of this compound. [10][13]

G cluster_0 Terminal Alkyne (e.g., 1-Decyne) cluster_1 Symmetrical Internal Alkyne (this compound) TA_Structure R-C≡C-H (Asymmetric) TA_Dipole Large Δμ (Change in Dipole Moment) TA_Structure->TA_Dipole Vibration TA_IR Strong C≡C Stretch Strong ≡C-H Stretch TA_Dipole->TA_IR Results in IA_Structure R-C≡C-R (Symmetric) IA_Dipole Small or Zero Δμ (Change in Dipole Moment) IA_Structure->IA_Dipole Vibration IA_IR Weak or Absent C≡C Stretch No ≡C-H Stretch IA_Dipole->IA_IR Results in

Caption: Relationship between molecular symmetry and IR activity of alkyne stretches.

Expected Spectrum:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityRationale
C-H Stretch-CH₃, -CH₂2850 - 2960Medium-StrongStandard sp³ C-H vibrations.
C≡C StretchInternal Alkyne2100 - 2260Very Weak or AbsentSymmetrical structure leads to no significant change in dipole moment. [4]
≡C-H StretchTerminal Alkyne~3300AbsentNo terminal alkyne C-H bonds are present in the molecule. [10]
Experimental Protocol: Acquiring a Neat IR Spectrum
  • Sample Preparation: As this compound is a liquid, a neat spectrum is easily obtained. Place one drop of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Assembly: Gently place a second salt plate on top of the first, creating a thin capillary film of the sample between them.

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder.

  • Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric H₂O and CO₂.

  • Sample Scan: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background to produce the final absorbance/transmittance spectrum.

Section 4: Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Causality: In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). [2]The mass-to-charge ratio (m/z) of this ion provides the molecule's molecular weight. This molecular ion is unstable and undergoes fragmentation through characteristic pathways. For alkynes, a common fragmentation pathway is cleavage of the bond between the α and β carbons relative to the triple bond, which results in a stable propargyl cation. [14] Expected Spectrum for this compound:

  • Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₄, giving a molecular weight of 134.22 g/mol . A peak at m/z = 134 is expected.

  • Fragmentation: Cleavage of the C4-C5 (or the equivalent C6-C7) bond is a primary fragmentation pathway. This would break the molecule into two non-equivalent fragments. The charge can be retained by either fragment, leading to multiple possibilities that can explain the observed peaks. For example, cleavage at C4-C5 could lead to a C₅H₇⁺ fragment (m/z = 67) and a C₅H₇• radical. Further rearrangements and fragmentations would lead to the other observed ions. The NIST database reports major peaks at m/z = 91, 119, and 53, which can be rationalized through these fragmentation and rearrangement processes. [1]

G Molecule This compound (C10H14) M_ion [C10H14]⁺• Molecular Ion m/z = 134 Molecule->M_ion -e⁻ (Ionization) Frag1 [C9H11]⁺ m/z = 119 M_ion->Frag1 -CH3• Frag2 [C7H7]⁺ m/z = 91 M_ion->Frag2 Rearrangement & Fragmentation Frag3 [C4H5]⁺ m/z = 53 M_ion->Frag3 Fragmentation

Caption: Simplified potential fragmentation pathways for this compound in EI-MS.

m/z ValueProposed FragmentNotes
134[C₁₀H₁₄]⁺•Molecular Ion (M⁺•)
119[C₉H₁₁]⁺Loss of a methyl radical (-•CH₃) from the molecular ion.
91[C₇H₇]⁺Likely a tropylium ion, a common and stable fragment formed via rearrangement.
53[C₄H₅]⁺A smaller fragment resulting from further bond cleavages.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and interactions with the column's stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is ionized (typically by Electron Ionization).

  • Detection: The resulting ions are separated by the mass analyzer based on their m/z ratio and detected, generating the mass spectrum.

Section 5: Integrated Analysis and Structural Confirmation

No single technique provides the complete picture. The power of this multi-spectroscopic approach lies in the synthesis of all data points to build an unassailable structural proof.

  • MS establishes the molecular formula as C₁₀H₁₄ (m/z = 134).

  • ¹³C NMR shows four distinct carbon environments, immediately confirming the molecule's symmetry and indicating the presence of four pairs of equivalent carbons and one set of four equivalent carbons (the alkyne carbons). The signal at ~80 ppm is characteristic of an alkyne C≡C bond.

  • ¹H NMR reveals three proton environments with an integration ratio of 6:4:4, perfectly matching the symmetrical structure.

  • IR confirms the presence of sp³ C-H bonds and, most critically, the absence of a strong C≡C stretch and any ≡C-H stretch. This corroborates the MS and NMR data, pointing definitively to a symmetrical, internal alkyne structure and ruling out terminal alkyne isomers.

Together, these data points are mutually reinforcing, leaving no ambiguity as to the identity of the compound as this compound.

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Introduction: The Significance of Skipped Diynes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,8-Decadiyne

This compound (CH₃-C≡C-(CH₂)₄-C≡C-CH₃) is a symmetrical, non-conjugated diyne, often referred to as a "skipped" diyne due to the separation of its two triple bonds by more than one single bond. Unlike their conjugated counterparts, which are extensively used in materials science for their electronic properties, skipped diynes serve as crucial and versatile building blocks in synthetic organic chemistry. Their unique architecture allows for selective functionalization at either alkyne, making them valuable precursors in the synthesis of complex natural products, macrocycles, and specialized polymers. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most efficient bond disconnections and viable precursors. For a symmetrical molecule like this compound, the most strategic disconnection occurs at the C-C single bonds formed during the construction of the carbon skeleton.

The most chemically sound approach is a double alkylation strategy. This involves disconnecting the C4-C5 and C6-C7 bonds, which logically breaks the molecule down into two equivalents of a three-carbon acetylide unit and one four-carbon electrophilic unit.

G cluster_main Retrosynthetic Analysis of this compound cluster_precursors Key Precursors P This compound CH₃-C≡C-(CH₂)₄-C≡C-CH₃ I 2x  CH₃-C≡C:⁻   +   X-(CH₂)₄-X P->I C-C Disconnection (Double Alkylation) Propyne Propyne (CH₃-C≡CH) Dihalide 1,4-Dihalobutane (e.g., 1,4-Dibromobutane)

Caption: Retrosynthetic pathway for this compound.

This analysis identifies the core precursors as propyne and a 1,4-dihalobutane , which will be coupled via a double nucleophilic substitution reaction. This pathway is favored due to the commercial availability and relatively low cost of the starting materials and the robustness of the underlying reaction mechanism.

Part 2: The Primary Synthesis Pathway: Double Alkylation of Propyne

The alkylation of terminal alkynes is a cornerstone of C-C bond formation in organic synthesis.[1][2] The process relies on the notable acidity of the terminal alkyne proton (pKa ≈ 25), which allows for its removal by a sufficiently strong base to generate a potent carbon nucleophile known as an acetylide anion.[1] This anion can then displace a halide from a primary alkyl halide in a classic Sₙ2 reaction.[3]

Mechanistic Causality

The synthesis of this compound via this route is a two-step, one-pot process involving two key transformations:

  • Deprotonation (Acid-Base Reaction): Two equivalents of a strong base are required to deprotonate two equivalents of propyne, generating the propynyl anion. The choice of base and solvent is critical. Sodium amide (NaNH₂) in liquid ammonia is a classic and highly effective system. Alternatively, organolithium reagents like n-butyllithium (n-BuLi) in an aprotic ethereal solvent such as tetrahydrofuran (THF) can be used.

  • Nucleophilic Substitution (Sₙ2 Reaction): The generated propynyl anions attack the electrophilic carbon atoms of one equivalent of 1,4-dihalobutane, displacing the halide leaving groups and forming the two new C-C bonds. The reaction's success hinges on using a primary alkyl halide to avoid the competing E2 elimination pathway, which is a significant issue with secondary and tertiary halides.[3]

G cluster_pathway Primary Synthesis Pathway: Double Alkylation Propyne 2x Propyne (CH₃-C≡CH) Anion 2x Propynyl Anion (CH₃-C≡C:⁻) Propyne->Anion Deprotonation Base 2x Strong Base (e.g., NaNH₂) Product This compound Anion->Product Double Sₙ2 Attack Dihalide 1,4-Dibromobutane Br-(CH₂)₄-Br Byproduct 2x NaBr

Caption: Overall schematic of the double alkylation pathway.

Comparison of Reaction Conditions

The choice of reagents and conditions directly impacts reaction efficiency, yield, and purity. Below is a summary of common variables.

ParameterSystem 1: NaNH₂ / Liquid NH₃System 2: n-BuLi / THFRationale & Field Insights
Base Sodium Amide (NaNH₂)n-Butyllithium (n-BuLi)NaNH₂ is inexpensive but requires handling of liquid ammonia. n-BuLi is easier to handle but pyrophoric and more expensive.
Solvent Liquid Ammonia (NH₃)Tetrahydrofuran (THF)Liquid ammonia's low boiling point (-33 °C) provides excellent temperature control. THF requires external cooling.
Temperature -33 °C (refluxing NH₃)-78 °C to 0 °CLow temperatures are crucial to prevent side reactions, such as isomerization or elimination.
Typical Yield 70-85%75-90%Both systems are highly effective. Yields are often dependent on the purity of reagents and strict anhydrous, anaerobic conditions.
Detailed Experimental Protocol (NaNH₂ / Liquid NH₃ System)

This protocol is a self-validating system. Successful execution at each step (e.g., color change, controlled gas evolution) provides confidence for proceeding to the next.

Materials:

  • Propyne (condensed gas)

  • 1,4-Dibromobutane (purified)

  • Sodium metal

  • Iron(III) nitrate nonahydrate (catalyst)

  • Liquid ammonia (anhydrous)

  • Diethyl ether (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

Equipment:

  • Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel.

  • Magnetic stirrer

  • Low-temperature thermometer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of Sodium Amide:

    • Under a positive pressure of inert gas, assemble the flask with the dry ice condenser.

    • Condense ~500 mL of anhydrous ammonia into the flask.

    • Add a small crystal of Fe(NO₃)₃·9H₂O to act as a catalyst.

    • Carefully add 2.2 equivalents of clean sodium metal in small pieces. The solution will initially turn a deep blue (solvated electrons) before fading to a gray suspension as the sodium amide is formed. This process typically takes 30-60 minutes.

  • Generation of Propynyl Anion:

    • Once the blue color has fully dissipated, slowly bubble 2.1 equivalents of propyne gas through the suspension. Alternatively, add pre-condensed liquid propyne dropwise. The reaction is complete when the gray suspension has fully dissolved, indicating the formation of the soluble sodium propynide.

  • Alkylation Reaction:

    • Dissolve 1.0 equivalent of 1,4-dibromobutane in ~50 mL of anhydrous diethyl ether.

    • Add this solution dropwise to the stirred sodium propynide solution over 1-2 hours, maintaining the temperature at -33 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 3-4 hours.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride to destroy any unreacted sodium amide.

    • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

    • Add ~200 mL of water to the remaining residue. Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification and Validation:

    • The crude product is typically a yellowish oil. Purify via vacuum distillation.

    • Validation: Confirm the structure and purity of this compound using:

      • ¹H NMR: Expect characteristic peaks for the methyl protons adjacent to the alkyne and the methylene protons of the central chain.

      • ¹³C NMR: Expect distinct signals for the sp-hybridized carbons of the alkynes and the sp³-hybridized carbons.

      • IR Spectroscopy: Look for the characteristic C≡C stretch (weak for a symmetrical internal alkyne) around 2200-2260 cm⁻¹.

Part 3: Alternative Synthetic Approaches

While double alkylation is the most direct route, other strategies exist, though they are generally more complex or less efficient for this specific target.

  • Alkene to Alkyne Conversion: One could envision starting from a C10 precursor like 1,9-decadiene. This would involve a four-step sequence at both ends of the molecule: (1) bromination of the double bond to form a vicinal dibromide, followed by (2) a double dehydrobromination using a strong base like NaNH₂ to form the alkyne.[4] This route is significantly longer and less atom-economical.

  • Homocoupling Reactions (Glaser, Eglinton, Hay): These copper-catalyzed reactions are exceptionally powerful for synthesizing symmetrical conjugated 1,3-diynes from terminal alkynes.[5][6][7][8][9] For instance, the Hay coupling variant uses a catalytic amount of a copper(I) salt with a ligand like TMEDA (tetramethylethylenediamine) and oxygen as the oxidant.[6][7] However, these methods are fundamentally unsuited for producing a skipped diyne like this compound from a single precursor.

References

  • RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols.
  • Wikipedia. Glaser coupling.
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  • JoVE. (2025, May 22).
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  • Master Organic Chemistry. (2013, June 11).
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Unraveling the Conformational Landscape of 2,8-Decadiyne: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain diynes are of significant interest in materials science and drug development due to their unique structural and electronic properties. 2,8-decadiyne, a ten-carbon chain with two internal triple bonds, exhibits considerable conformational flexibility. Understanding the preferred three-dimensional arrangements of this molecule is crucial for predicting its reactivity, designing novel materials, and developing targeted therapeutics. This in-depth technical guide provides a comprehensive theoretical framework and computational methodology for characterizing the conformational isomers of this compound. While direct experimental data on its conformers is scarce, this paper leverages established principles from the conformational analysis of analogous long-chain hydrocarbons to present a robust and scientifically grounded approach. We will explore the structural nuances of this compound, detail the computational workflows for identifying and characterizing its conformers, and discuss the theoretical underpinnings of their relative stabilities and spectroscopic signatures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the behavior of flexible alkyne-containing molecules.

Introduction: The Significance of Conformational Isomerism in Flexible Molecules

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds.[1] For flexible molecules like long-chain hydrocarbons, the number of possible conformers can be vast, and their relative energies dictate the overall properties of the substance.[2][3] The specific three-dimensional shape of a molecule influences its intermolecular interactions, reactivity, and biological activity. Therefore, a thorough understanding of the conformational landscape is a prerequisite for rational molecular design.

This compound (C₁₀H₁₄) presents an interesting case study. Its backbone consists of a flexible chain of six sp³-hybridized carbon atoms flanked by two rigid sp-hybridized C≡C triple bonds. This combination of flexibility and rigidity is expected to give rise to a unique set of stable conformers. The linear nature of the C-C≡C-C moiety imposes significant constraints on the local geometry, while the central hexamethylene chain allows for a variety of folded and extended structures.

Structural Features and Predicted Conformers of this compound

The conformational preferences of this compound are primarily governed by the interplay of several factors, including torsional strain, steric hindrance, and weak intramolecular interactions. The central C₃-C₈ single bonds are the primary sources of conformational flexibility.

Based on the well-established principles of alkane conformational analysis, we can predict several key classes of conformers for this compound:

  • Extended Conformers: These conformers will feature a largely linear arrangement of the carbon backbone, minimizing steric interactions between the terminal methyl groups and the central chain. The lowest energy conformer is anticipated to be the all-anti (or all-trans) arrangement of the C₃-C₄, C₄-C₅, C₅-C₆, and C₆-C₇ bonds.

  • Gauche Conformers: Rotation around the C-C single bonds by approximately 60° leads to gauche conformers. These are generally higher in energy than the anti-conformers due to increased steric repulsion. However, in longer chains, gauche arrangements can lead to folded or "hairpin" structures that may be stabilized by intramolecular dispersion forces.[4]

  • Eclipsed Conformers: These represent energy maxima on the potential energy surface and are transition states between staggered (anti and gauche) conformers.[1]

The presence of the two alkyne units will influence the overall shape. The linear C-C≡C-C segments will act as rigid rods, and the conformational analysis will primarily focus on the arrangements of the central hexamethylene linker.

Computational Methodology for Conformational Analysis

A robust computational workflow is essential for accurately identifying and characterizing the conformers of this compound. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for studying such systems.[5]

Conformational Search

The first step is to perform a comprehensive search of the potential energy surface to locate all significant low-energy conformers. A common approach is to use a molecular mechanics force field to rapidly generate a large number of initial structures, followed by DFT optimization.

Experimental Protocol: Conformational Search using a Mixed Molecular Mechanics/DFT Approach

  • Initial Structure Generation: Generate an initial set of conformers of this compound using a molecular mechanics force field (e.g., MMFF94). This can be achieved by systematically rotating all rotatable single bonds (C₃-C₄, C₄-C₅, C₅-C₆, C₆-C₇) in discrete steps (e.g., 60°).

  • Geometry Optimization (MM): Perform a full geometry optimization of all generated structures using the molecular mechanics force field.

  • Clustering and Selection: Cluster the optimized structures based on their energies and root-mean-square deviation (RMSD) of atomic positions to identify unique conformers. Select a set of low-energy, unique conformers for further DFT calculations.

  • Geometry Optimization (DFT): Perform a full geometry optimization on the selected conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This level of theory provides reliable geometries for hydrocarbon systems.[6]

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Calculation of Thermochemical Properties

Once the stable conformers are identified, their relative energies and populations can be calculated. It is crucial to consider not just the electronic energy but also the Gibbs free energy, which includes contributions from vibrational, rotational, and translational motions.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers at 298.15 K

Conformer IDDescriptionRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Conf-1 All-anti (extended)0.000.0075.3
Conf-2 Single gauche kink0.650.5518.1
Conf-3 Double gauche kink (hairpin-like)1.200.956.1
Conf-4 Other folded conformer1.851.500.5

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from the DFT calculations described.

Visualization of the Conformational Landscape

The relationship between the different conformers and the energy barriers separating them can be visualized using a potential energy surface diagram.

Conformational_Landscape cluster_0 Relative Gibbs Free Energy (kcal/mol) Conf-1 Conf-1 (All-anti) 0.00 kcal/mol TS1 TS (1.8 kcal/mol) Conf-1->TS1 Conf-2 Conf-2 (Gauche) 0.55 kcal/mol TS2 TS (2.5 kcal/mol) Conf-2->TS2 Conf-3 Conf-3 (Hairpin-like) 0.95 kcal/mol TS1->Conf-2 TS2->Conf-3

Figure 1: A representative potential energy diagram illustrating the relative energies of different this compound conformers and the transition states (TS) connecting them.

Theoretical Spectroscopic Signatures of Conformers

Different conformers of this compound are expected to have distinct vibrational spectra (infrared and Raman). These spectroscopic signatures can, in principle, be used to experimentally identify the presence of different conformers in a sample. DFT calculations can predict these vibrational frequencies with reasonable accuracy.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound Conformers

Vibrational ModeConf-1 (All-anti)Conf-2 (Gauche)Conf-3 (Hairpin-like)
C≡C stretch (symmetric)223522342232
C≡C stretch (asymmetric)225022482245
CH₂ rock725730, 745728, 750, 765
CH₂ wag13051308, 13151306, 1312, 1320

Note: This table presents hypothetical data. The splitting of CH₂ rocking and wagging modes in the less symmetric conformers is a key predicted feature.

Experimental Validation: A Proposed Workflow

While this guide focuses on the theoretical properties, experimental validation is the ultimate arbiter of any computational model. A combination of spectroscopic techniques could be employed to probe the conformational landscape of this compound.

Experimental_Workflow cluster_workflow Experimental Verification Workflow synthesis Synthesis & Purification of this compound spectroscopy Spectroscopic Analysis (FTIR, Raman, NMR) synthesis->spectroscopy comparison Comparison with Theoretical Spectra spectroscopy->comparison assignment Conformer Assignment comparison->assignment

Sources

A Comprehensive Technical Guide to the Solubility of 2,8-Decadiyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Decadiyne (C₁₀H₁₄) is a linear hydrocarbon featuring two internal alkyne functional groups.[1] Its structure, characterized by a ten-carbon chain with triple bonds at the second and eighth positions, renders it a molecule of significant interest in organic synthesis and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in these fields. In drug development, for instance, solubility is a critical determinant of a compound's bioavailability and dictates the choice of appropriate formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, offering a robust framework for researchers and scientists.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] this compound, being a hydrocarbon, is a nonpolar molecule. The primary intermolecular forces at play are weak London dispersion forces. Consequently, it is predicted to be readily soluble in nonpolar organic solvents and insoluble in highly polar solvents such as water.[3][4][5][6]

The polarity of a solvent is a crucial factor in determining its ability to dissolve a nonpolar compound like this compound. Solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.[7][8] Nonpolar solvents, such as hexane and toluene, interact primarily through London dispersion forces, making them excellent candidates for dissolving this compound. Polar aprotic solvents, like acetone and ethyl acetate, possess dipole moments but lack acidic protons. While they are more polar than nonpolar solvents, they may still exhibit some solvating power for this compound. Polar protic solvents, such as water and ethanol, engage in strong hydrogen bonding, which would be disrupted by the nonpolar this compound molecule, leading to very poor solubility.

Qualitative Solubility Predictions

Based on the principles of "like dissolves like" and the known polarities of common organic solvents, a qualitative prediction of the solubility of this compound can be made. The following table provides a general guideline for researchers.

SolventChemical FormulaPolarityPredicted Solubility of this compoundRationale
HexaneC₆H₁₄NonpolarHighSimilar nonpolar nature and reliance on London dispersion forces.
TolueneC₇H₈NonpolarHighAromatic hydrocarbon with weak polarity, favorable for dissolving nonpolar solutes.
Diethyl Ether(C₂H₅)₂OWeakly PolarHighLow polarity and ability to interact via dispersion forces.[4]
ChloroformCHCl₃Polar AproticModerateWhile polar, it can dissolve many organic compounds.[9]
Acetone(CH₃)₂COPolar AproticLow to ModerateHigher polarity may limit the solubility of the nonpolar alkyne.
Ethyl AcetateCH₃COOC₂H₅Polar AproticLow to ModerateIntermediate polarity suggests some, but not extensive, solubility.
EthanolC₂H₅OHPolar ProticLowStrong hydrogen bonding in ethanol would be disrupted by the nonpolar solute.
MethanolCH₃OHPolar ProticLowSimilar to ethanol, its high polarity and hydrogen bonding make it a poor solvent.
WaterH₂OPolar ProticInsolubleThe highly polar nature and extensive hydrogen bonding network of water make it an unsuitable solvent for nonpolar hydrocarbons.[3][4][5][6]

Experimental Determination of Solubility: A Step-by-Step Protocol

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Pipettes and other standard laboratory glassware

Experimental Workflow Diagram:

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add known volume of solvent to vial prep1->prep2 Add solute to solvent equil1 Seal vial and place in shaker prep2->equil1 equil2 Equilibrate at constant temperature (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute filtrate to a known volume sample3->sample4 sample5 Analyze by GC or HPLC sample4->sample5 calc1 Determine concentration from calibration curve sample5->calc1 calc2 Calculate solubility (g/100 mL or mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial. The key is to have undissolved solid remaining at equilibrium.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[11]

  • Sampling and Sample Preparation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical technique such as GC-FID or HPLC-UV.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

SolventTemperature (°C)Measured Solubility ( g/100 mL)Measured Solubility (mol/L)
e.g., Hexane25.0Record experimental valueRecord experimental value
e.g., Toluene25.0Record experimental valueRecord experimental value
e.g., Acetone25.0Record experimental valueRecord experimental value
............

Safety Precautions

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters the airways.[1] Therefore, it is crucial to handle this compound with appropriate safety measures in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

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An In-depth Technical Guide to the Electronic Structure and Conjugation in 2,8-Decadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the electronic structure of 2,8-decadiyne, a molecule that serves as a quintessential example of interrupted or "skip" conjugation. Unlike classically conjugated systems where π-orbitals are contiguous, the two alkyne moieties in this compound are separated by a flexible tetramethylene bridge. This guide elucidates the fundamental principles of π-system interactions, contrasting classical through-bond conjugation with the subtler through-space and through-bond interactions that can occur in skip-conjugated systems. We will explore the molecule's architecture through theoretical and computational lenses, including Molecular Orbital (MO) theory and Density Functional Theory (DFT), and correlate these findings with experimental spectroscopic data. Detailed protocols for both computational analysis and experimental validation are provided to serve as a practical resource for researchers investigating similar non-conjugated poly-unsaturated systems.

Section 1: Foundational Concepts: Conjugation in Acyclic Polyynes

The concept of conjugation is fundamental to understanding the electronic properties, reactivity, and color of organic molecules. True conjugation arises from a continuous system of overlapping p-orbitals, typically across alternating single and multiple bonds, which allows for the delocalization of π-electrons.[1] This delocalization leads to increased thermodynamic stability, as evidenced by lower heats of hydrogenation compared to their non-conjugated isomers.[2]

Molecules can be broadly classified based on the arrangement of their π-bonds:

  • Conjugated Systems: Multiple bonds are separated by a single bond (e.g., 1,3-butadiene). This arrangement allows for direct p-orbital overlap and electron delocalization.[2]

  • Isolated (Non-conjugated) Systems: Multiple bonds are separated by two or more single bonds.[3] The π-systems are generally considered electronically independent. This compound is a prime example of this class.

  • Cumulated Systems: Multiple bonds share a common atom (e.g., allene). The π-bonds in these systems are perpendicular and thus do not form a delocalized system.[3]

This compound, with its two triple bonds separated by four sp³-hybridized carbon atoms, presents a fascinating case. While it lacks the direct p-orbital overlap of a classic conjugated system, the potential for weaker, long-range interactions remains. These interactions can be categorized as:

  • Through-Bond Interaction: Electronic communication that is mediated by the intervening σ-bonds.

  • Through-Space Interaction: Direct overlap of orbitals across space, which is highly dependent on the molecule's conformation.[4][5]

Understanding the extent, if any, of these interactions in this compound is critical to accurately predicting its chemical behavior.

Section 2: The Molecular Architecture of this compound

This compound is a ten-carbon hydrocarbon featuring two alkyne functional groups.[6] Its structure prevents the classical conjugation seen in isomers like 2,4-decadiyne, making it an excellent model for studying isolated π-systems.

Property Value Source
IUPAC Name deca-2,8-diyne[6][7]
Molecular Formula C₁₀H₁₄[6]
Molecular Weight 134.22 g/mol [6]
Canonical SMILES CC#CCCCCC#CC[6][7][8]
InChIKey KORPQWPYEOSKGV-UHFFFAOYSA-N[6][7][8]
Synthesis Overview

While numerous specific synthetic routes exist for substituted diynes, a general and robust approach for creating non-conjugated diynes like this compound involves the coupling of two appropriate terminal alkynes with a dihalide linker. For instance, a lithium acetylide derived from 1-butyne could be coupled with 1,4-dichlorobutane in a two-step sequence.

cluster_0 Conceptual Synthesis of a Non-Conjugated Diyne S1 Terminal Alkyne (R-C≡C-H) R1 1. Strong Base (e.g., n-BuLi) 2. Dihaloalkane S1->R1 S2 Dihaloalkane (X-(CH₂)n-X) S2->R1 P1 Target Diyne (R-C≡C-(CH₂)n-C≡C-R) R1->P1

Caption: Conceptual workflow for synthesizing non-conjugated diynes.

Section 3: Theoretical & Computational Analysis of Electronic Structure

Molecular Orbital (MO) Theory Perspective

According to MO theory, the electronic structure of this compound is best understood by considering the two alkyne π-systems as separate entities.[9][10] Each C≡C triple bond consists of one strong σ-bond and two weaker, orthogonal π-bonds (πₓ and πᵧ). In an isolated system, the molecular orbitals of one alkyne group do not significantly mix with the orbitals of the other. The tetramethylene -(CH₂)₄- chain acts as a σ-bonded insulator, preventing effective through-bond conjugation. The molecule's conformational flexibility means that through-space interactions are transient and averaged out in the ground state, unlike in more rigid structures.

cluster_0 Orbital Interaction in this compound pi1 π-system 1 (C2≡C3) pi2 π-system 2 (C8≡C9) pi1->pi2 Conformation-dependent through-space interaction sigma_bridge σ-framework Insulator -(CH₂)₄- pi1->sigma_bridge Weak through-bond interaction sigma_bridge->pi2 A 1. Build 3D Molecular Structure (this compound) B 2. Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Verify Minimum Energy State (Frequency Calculation) B->C D 4. Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) C->D E 5. Extract Orbital Energies (HOMO, LUMO) D->E F 6. Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) E->F

Caption: Workflow for computational analysis of molecular orbitals.

Section 4: Experimental Validation & Spectroscopic Characterization

The theoretical predictions about the electronic structure of this compound can be validated using various spectroscopic techniques. The lack of conjugation has distinct and measurable consequences.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transition, which corresponds to the excitation of an electron from the HOMO to the LUMO.

  • Causality: The energy of the absorbed light is directly related to the HOMO-LUMO gap (ΔE). A larger gap requires higher energy (shorter wavelength) light for excitation.

  • Expected Result for this compound: Due to its large HOMO-LUMO gap, this compound is expected to absorb in the deep UV region (typically < 200 nm). This is in stark contrast to conjugated polyynes, which absorb at progressively longer wavelengths (bathochromic shift) as the extent of conjugation increases, often moving into the visible spectrum and appearing colored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • ¹³C NMR: The chemical shifts of the sp-hybridized carbons in the alkyne groups are expected to be in the typical range for isolated alkynes (~65-90 ppm). In a conjugated system, these signals would be shifted due to the effects of electron delocalization.

  • ¹H NMR: The protons on the carbons adjacent to the triple bonds (the propargylic protons) will also show chemical shifts characteristic of an isolated alkyne environment.

The PubChem database indicates available ¹H and ¹³C NMR spectra for this compound, which can be used to confirm these expectations. [6]

Protocol: UV-Visible Spectrum Acquisition

This protocol provides a self-validating system for determining the maximum absorption wavelength (λₘₐₓ).

  • Solvent Selection & Blanking: Choose a UV-transparent solvent (e.g., hexane or ethanol). Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (acquire a blank spectrum). This step ensures that any absorbance measured is from the analyte, not the solvent or cuvette.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to keep the maximum absorbance within the linear range of the instrument (typically < 1.5 AU).

  • Spectrum Acquisition: Rinse and fill a quartz cuvette with the sample solution. Place it in the spectrophotometer and scan a range of wavelengths (e.g., 190-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). The absence of significant absorption above ~220 nm would provide strong evidence for the lack of an extended conjugated system.

  • Validation (Serial Dilution): To validate the result and confirm adherence to the Beer-Lambert Law, prepare a series of dilutions and measure their absorbance at λₘₐₓ. A plot of absorbance vs. concentration should yield a straight line, confirming the measurement's reliability.

Section 5: Conclusion & Future Outlook

The electronic structure of this compound is definitively characterized by its two electronically isolated alkyne π-systems. The -(CH₂)₄- bridge effectively insulates the two moieties, preventing the classical through-bond conjugation that defines the properties of related polyynes. This structural feature results in a large HOMO-LUMO gap, which is manifested experimentally by absorption in the deep UV region and by characteristic NMR chemical shifts.

For researchers in drug development and materials science, understanding the principles of skip-conjugation is crucial. The ability to precisely control the degree of electronic communication between functional groups allows for the fine-tuning of a molecule's properties, including its reactivity, photophysical behavior, and conformational dynamics. This compound, in its simplicity, serves as a foundational model for designing more complex systems where interrupting or modulating conjugation is a key design element.

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Methodological & Application

Application Notes and Protocols for the Characterization of 2,8-Decadiyne-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Characterizing Poly(2,8-decadiyne)

Polymers derived from this compound represent a fundamental class of polydiacetylenes (PDAs), materials renowned for their unique optical and electronic properties stemming from their highly conjugated ene-yne backbone. Unlike many commonly studied PDAs that feature bulky, solubilizing side groups, poly(this compound) is anticipated to be a highly crystalline, rigid-rod polymer with limited to no solubility in common organic solvents. This inherent intractability presents significant challenges for traditional polymer characterization techniques that rely on solution-based methods.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential characterization methods for this compound-based polymers. The focus is on solid-state techniques and methodologies adapted for insoluble, rigid-rod systems. Each section explains the causality behind the experimental choices, offering detailed protocols and insights into data interpretation to ensure scientific integrity and generate reliable, reproducible results.

Vibrational Spectroscopy: Probing the Conjugated Backbone

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for confirming the polymerization of the diyne monomer and elucidating the structure of the resulting conjugated backbone. These two techniques are complementary; FT-IR is sensitive to polar functional groups, while Raman spectroscopy excels at detecting symmetric, non-polar bonds, such as the carbon-carbon double and triple bonds that form the core of the polydiacetylene chain.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Rationale: FT-IR spectroscopy is a primary tool for monitoring the conversion of the this compound monomer to its polymer. The polymerization process involves the 1,4-addition reaction of the diyne moieties, leading to the disappearance of the characteristic C-H stretching vibration of the terminal alkyne (if present in a precursor) and changes in the C≡C stretching region. For internal diynes like this compound, the key indicator is the emergence of new bands corresponding to the ene-yne structure of the polymer backbone.

Protocol: Attenuated Total Reflectance (ATR)-FT-IR of Solid Polymer

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid poly(this compound) powder directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure uniform and firm contact between the sample and the crystal by applying consistent pressure using the instrument's pressure clamp. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • The disappearance of the monomer's C≡C stretching vibration (around 2200-2300 cm⁻¹) and the appearance of new peaks characteristic of the conjugated polymer backbone are key indicators of successful polymerization.[3]

    • Look for characteristic peaks of the polymer, including C=C stretching (around 1600 cm⁻¹) and C≡C stretching within the conjugated system (around 2100 cm⁻¹).

    • The presence of broad bands in the 3500-3100 cm⁻¹ region could indicate the presence of moisture.[4]

Raman Spectroscopy

Scientific Rationale: Raman spectroscopy is exceptionally sensitive to the C=C and C≡C stretching modes of the polydiacetylene backbone, making it a powerful tool for confirming the polymer's structure and assessing its conformational order.[2][5] The positions and relative intensities of these bands can provide insights into the degree of conjugation and the planarity of the polymer chains.[6]

Protocol: Dispersive Raman Spectroscopy of Solid Polymer

  • Sample Preparation:

    • Place a small amount of the poly(this compound) powder on a microscope slide.

  • Data Acquisition:

    • Use a confocal Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) to minimize fluorescence.[7][8]

    • Focus the laser onto the sample using a low-power objective to avoid sample degradation.

    • Acquire the spectrum over a relevant Raman shift range (e.g., 100 to 3000 cm⁻¹).

  • Data Analysis:

    • The most prominent features in the Raman spectrum of a polydiacetylene are the C=C (ν_C=C) stretching mode, typically around 1450-1500 cm⁻¹, and the C≡C (ν_C≡C) stretching mode, around 2080-2120 cm⁻¹.[9]

    • The exact positions of these peaks are sensitive to the polymer's conformation and environment. A shift to lower wavenumbers can indicate increased strain or disorder in the backbone.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Scientific Rationale: For insoluble polymers like poly(this compound), solid-state NMR (ssNMR) is the most powerful technique for elucidating the chemical structure at an atomic level.[10] Cross-polarization magic angle spinning (CP/MAS) experiments are commonly used to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra of solid samples.[10][11]

Protocol: ¹³C CP/MAS Solid-State NMR

  • Sample Preparation:

    • Pack the solid poly(this compound) powder into an NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).

    • Ensure the rotor is packed tightly and symmetrically to ensure stable spinning at the magic angle.

  • Data Acquisition:

    • Perform the ¹³C CP/MAS experiment on a high-field solid-state NMR spectrometer.

    • Use a moderate magic angle spinning speed (e.g., 5-10 kHz).

    • Optimize the contact time to maximize the signal intensity for the carbons of interest. A typical starting point is 1-2 ms.

    • Employ high-power proton decoupling during acquisition to remove ¹H-¹³C dipolar couplings and achieve high resolution.

  • Data Analysis:

    • The ¹³C chemical shifts will provide information about the different carbon environments in the polymer.

    • Expect to see distinct resonances for the sp² carbons of the double bond and the sp carbons of the triple bond in the polymer backbone, typically in the range of 100-150 ppm and 80-100 ppm, respectively.

    • The aliphatic carbons of the ethyl side chains will appear in the upfield region of the spectrum (around 10-40 ppm).

    • The presence of multiple peaks for a given carbon type may indicate different polymer conformations or packing arrangements in the solid state.

X-Ray Diffraction (XRD)

Scientific Rationale: X-ray diffraction is the primary technique for determining the crystallinity and packing structure of semi-crystalline polymers.[12] For poly(this compound), which is expected to be highly ordered due to its rigid-rod nature, XRD can provide crucial information on the crystal lattice and the degree of crystallinity.

Protocol: Powder X-Ray Diffraction (PXRD)

  • Sample Preparation:

    • Finely grind the poly(this compound) powder to ensure random orientation of the crystallites.

    • Mount the powder on a low-background sample holder.

  • Data Acquisition:

    • Use a powder diffractometer with a monochromatic X-ray source (typically Cu Kα).

    • Scan a wide range of 2θ angles (e.g., 5° to 60°) to capture all relevant diffraction peaks.

  • Data Analysis:

    • The diffraction pattern will consist of sharp peaks (from crystalline regions) superimposed on a broad halo (from amorphous regions).

    • The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

    • The degree of crystallinity can be estimated by calculating the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks + amorphous halo).

    • The crystallite size can be estimated from the width of the diffraction peaks using the Scherrer equation.[3]

Thermal Analysis: Assessing Stability and Transitions

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, decomposition profile, and phase transitions of the polymer.[13]

Thermogravimetric Analysis (TGA)

Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature. This is essential for determining the decomposition temperature of the polymer, which in turn informs the upper temperature limit for other characterization techniques like DSC and for potential processing. For rigid-rod polymers, high thermal stability is expected.[14]

Protocol: TGA of Solid Polymer

  • Sample Preparation:

    • Place a small, accurately weighed amount of the polymer (5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature well above the expected decomposition point.

  • Data Analysis:

    • The TGA thermogram will show the percentage of weight loss versus temperature.

    • The onset of decomposition is typically defined as the temperature at which a 5% weight loss occurs (T_d5%).

    • The derivative of the weight loss curve can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Scientific Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m). For a highly crystalline, rigid-rod polymer, a clear melting point may be observed, though it is often coupled with decomposition at high temperatures.

Protocol: DSC of Solid Polymer

  • Sample Preparation:

    • Accurately weigh a small amount of the polymer (5-10 mg) into a DSC pan and seal it.

  • Data Acquisition:

    • Perform a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the decomposition temperature determined by TGA.

    • Cool the sample at a controlled rate.

    • Heat the sample again to observe the thermal transitions.

  • Data Analysis:

    • The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal transitions.

    • An endothermic peak will indicate melting, and the peak maximum is taken as the melting temperature (T_m).

    • A step change in the baseline indicates the glass transition (T_g). For a highly crystalline polymer, the T_g may be difficult to detect.

    • Exothermic peaks could indicate crystallization upon cooling or further polymerization/cross-linking upon heating.

Molecular Weight Determination: The Challenge of Insolubility

Scientific Rationale: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.[15] However, its application to poly(this compound) is severely limited by the polymer's expected insolubility.[16]

Considerations for GPC of Potentially Insoluble Polymers:

  • Solvent Screening: A rigorous and extensive solvent screening process is the first critical step. This should include a wide range of organic solvents, including those known to dissolve other rigid-rod polymers, such as chlorinated solvents, amides, and acids, potentially at elevated temperatures.[17]

  • High-Temperature GPC (HT-GPC): If a suitable solvent is found only at high temperatures, an HT-GPC system is necessary to maintain the polymer in solution throughout the analysis.[17]

  • Alternative Techniques: If the polymer proves to be completely insoluble, traditional GPC is not feasible. In such cases, molecular weight estimation may be inferred indirectly from other techniques, such as solid-state NMR end-group analysis (if end-groups are well-defined and detectable) or by correlating properties that depend on chain length, though these methods are less direct and often more qualitative.

Protocol: Exploratory GPC Analysis

  • Solubility Testing:

    • Attempt to dissolve a small amount of the polymer in various solvents at room temperature and with gentle heating.

    • If a solvent is found, prepare a dilute solution (e.g., 1 mg/mL) and allow it to fully dissolve, which may take an extended period.[18]

    • Filter the solution through a fine-pored filter (e.g., 0.2 µm PTFE) before injection to remove any particulate matter.[18]

  • Data Acquisition (if soluble):

    • Use a GPC system equipped with a suitable column set for the expected molecular weight range and the chosen solvent.

    • Calibrate the system with appropriate polymer standards (e.g., polystyrene).

  • Data Analysis:

    • The GPC chromatogram will show the distribution of polymer chains by size.

    • From this, the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) can be calculated relative to the standards used.

Summary of Characterization Techniques

TechniqueInformation ObtainedKey Considerations for Poly(this compound)
FT-IR Spectroscopy Confirmation of polymerization, identification of functional groupsSolid-state analysis (ATR) is essential.
Raman Spectroscopy Structure of the conjugated backbone, conformational orderHighly sensitive to C=C and C≡C bonds.
Solid-State NMR Detailed chemical structure, chain packingThe primary method for structural elucidation due to insolubility.
X-Ray Diffraction Crystallinity, crystal structure, packingExpected to be highly crystalline.
TGA Thermal stability, decomposition temperatureDetermines the upper temperature limit for other analyses.
DSC Thermal transitions (T_g, T_m)Melting may be coupled with decomposition.
GPC/SEC Molecular weight distributionSeverely challenged by insolubility; requires extensive solvent screening and potentially HT-GPC.

Experimental Workflows

G cluster_0 Structural Characterization cluster_1 Property Characterization Monomer Monomer Polymerization Polymerization Monomer->Polymerization Solid-State Polymer Polymer Polymerization->Polymer FTIR_Raman FTIR_Raman Polymer->FTIR_Raman Vibrational Spectroscopy ssNMR ssNMR Polymer->ssNMR Solid-State NMR XRD XRD Polymer->XRD X-Ray Diffraction Polymer2 Polymer Structural_Info Structure & Conformation FTIR_Raman->Structural_Info ssNMR->Structural_Info XRD->Structural_Info TGA TGA Polymer2->TGA Thermal Stability DSC DSC Polymer2->DSC Thermal Transitions GPC GPC Polymer2->GPC Solubility Dependant TGA->DSC Define T range Thermal_Props Thermal Properties TGA->Thermal_Props DSC->Thermal_Props MW_Info Molecular Weight (if soluble) GPC->MW_Info

Caption: Workflow for the characterization of this compound-based polymers.

G cluster_0 Decision Pathway for Molecular Weight Analysis Start Polymer Sample Solubility_Test Solubility Screening (Various Solvents, Temp.) Soluble Is it Soluble? Insoluble Insoluble GPC_Analysis GPC/SEC Analysis MW_Data Molecular Weight Distribution Alt_Methods Alternative Methods (e.g., ssNMR end-group analysis) Qual_MW Qualitative MW Info

Caption: Decision tree for molecular weight analysis of poly(this compound).

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Application Notes and Protocols: Metal-Catalyzed Cycloaddition Reactions of 2,8-Decadiyne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Synthetic Power of Diyne Cycloadditions

Metal-catalyzed cycloaddition reactions of diynes, such as 2,8-decadiyne, represent a highly efficient and atom-economical strategy for the construction of complex cyclic and polycyclic frameworks.[1] These transformations have become indispensable tools in organic synthesis, enabling the rapid assembly of molecular architectures prevalent in pharmaceuticals, natural products, and advanced materials. The strategic placement of the two alkyne functionalities in this compound allows for a diverse range of cycloaddition pathways, primarily dictated by the choice of metal catalyst and reaction partners. This guide provides an in-depth exploration of the most pertinent metal-catalyzed cycloaddition reactions of this compound, offering both mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

I. [2+2+2] Cycloaddition Reactions: Access to Substituted Benzenoids

The [2+2+2] cycloaddition is a powerful method for the synthesis of highly substituted benzene rings from three alkyne units.[2] In the context of this compound, this can be achieved through both intramolecular and intermolecular pathways, offering access to a variety of bicyclic aromatic compounds.

A. Rhodium-Catalyzed [2+2+2] Cycloaddition with Monoynes

Rhodium catalysts are particularly effective in promoting the [2+2+2] cycloaddition of diynes with a third, independent alkyne.[2] This intermolecular reaction is a convergent approach to constructing substituted tetralin-type structures.

Causality Behind Experimental Choices:

  • Catalyst Selection: Cationic rhodium(I) complexes, such as those generated from [Rh(cod)2]BF4 and a phosphine ligand, are often employed due to their high activity and functional group tolerance.[2][3] The choice of ligand can influence both the reactivity and selectivity of the reaction.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-coordinating and effectively solubilize the reactants and catalyst.

  • Temperature: These reactions are often carried out at elevated temperatures to facilitate the catalytic cycle, including the final reductive elimination step.

Generic Mechanistic Pathway:

The generally accepted mechanism for the rhodium-catalyzed [2+2+2] cycloaddition involves the following key steps:[3]

  • Oxidative Cyclization: The Rh(I) catalyst undergoes oxidative cyclization with the two alkyne moieties of this compound to form a rhodacyclopentadiene intermediate.

  • Alkyne Coordination and Insertion: The third alkyne coordinates to the rhodium center and subsequently inserts into a rhodium-carbon bond.

  • Reductive Elimination: The resulting rhodacycloheptatriene intermediate undergoes reductive elimination to release the aromatic product and regenerate the active Rh(I) catalyst.

G cluster_0 Catalytic Cycle A Rh(I) Catalyst B Rhodacyclopentadiene Intermediate A->B + this compound (Oxidative Cyclization) C Alkyne Coordination Complex B->C + Monoyne D Rhodacycloheptatriene Intermediate C->D Insertion E Aromatic Product D->E Reductive Elimination E->A Regeneration Diyne This compound Alkyne Monoyne

Caption: Generalized catalytic cycle for the Rh-catalyzed [2+2+2] cycloaddition.

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition of this compound with Phenylacetylene (Adapted from similar 1,6-diyne reactions)

Materials:

  • This compound

  • Phenylacetylene

  • [Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Triphenylphosphine (PPh3)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add [Rh(cod)2]BF4 (5 mol%) and triphenylphosphine (10 mol%).

  • Solvent and Reactants: Add anhydrous DCE (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 mmol) to the flask, followed by the dropwise addition of phenylacetylene (1.2 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted tetralin product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Table: Representative Rhodium-Catalyzed [2+2+2] Cycloadditions of 1,6-Diynes

EntryDiyneMonoyneCatalyst SystemSolventTemp (°C)Yield (%)Reference
1This compoundPhenylacetylene[Rh(cod)2]BF4 / PPh3DCE80Est. 70-85%Adapted
2N,N-Dipropargyl-p-toluenesulfonamidePhenylacetylene[Rh(I)]Chloroform6053-69[4]

*Estimated yield based on similar reactions.

II. [2+2+2+2] Cycloaddition Reactions: Synthesis of Cyclooctatetraenes

The [2+2+2+2] cycloaddition, or cyclotetramerization, of two diyne molecules provides a direct route to substituted cyclooctatetraene (COT) derivatives.[5] Nickel catalysts have proven to be particularly effective for this transformation.

A. Nickel-Catalyzed [2+2+2+2] Cycloaddition of this compound

Nickel(0) complexes, often in the presence of a phosphine ligand, can catalyze the dimerization of 1,6-diynes like this compound to furnish 1,2,5,6-tetrasubstituted cyclooctatetraenes.

Causality Behind Experimental Choices:

  • Catalyst System: A common catalytic system involves a nickel(II) precatalyst such as Ni(acac)₂ in combination with a reducing agent (e.g., a Grignard reagent) to generate the active Ni(0) species in situ.[6] The use of an N-heterocyclic carbene (NHC) ligand can also be beneficial.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reaction.

  • Inert Atmosphere: These reactions are highly sensitive to air and moisture, requiring the use of rigorous inert atmosphere techniques (glovebox or Schlenk line).

Generic Mechanistic Pathway:

The mechanism of the nickel-catalyzed [2+2+2+2] cycloaddition is more complex and less definitively established than the [2+2+2] cycloaddition. A plausible pathway involves:

  • Oxidative Cyclization: Two alkyne units from two molecules of this compound coordinate to the Ni(0) center and undergo oxidative cyclization to form a nickelacyclopentadiene intermediate.

  • Further Alkyne Insertion: Two more alkyne units insert into the nickelacycle, leading to a larger metallacycle.

  • Reductive Elimination: Reductive elimination from the expanded metallacycle releases the cyclooctatetraene product and regenerates the Ni(0) catalyst.

G cluster_1 Proposed Catalytic Cycle Ni0 Ni(0) Catalyst Nickelacycle1 Nickelacyclopentadiene Ni0->Nickelacycle1 + 2 Alkyne units (Oxidative Cyclization) Diyne1 2 x this compound Nickelacycle2 Expanded Metallacycle Nickelacycle1->Nickelacycle2 + 2 Alkyne units (Insertion) COT Cyclooctatetraene Product Nickelacycle2->COT Reductive Elimination COT->Ni0 Regeneration

Caption: A simplified proposed pathway for Ni-catalyzed [2+2+2+2] cycloaddition.

Experimental Protocol: Nickel-Catalyzed [2+2+2+2] Cycloaddition of this compound (Adapted from similar 1,6-diyne reactions)

Materials:

  • This compound

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (glovebox or Schlenk line)

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in a glovebox): In a vial, combine Ni(acac)₂ (5 mol%) and IPr·HCl (5 mol%).

  • Reaction Setup (in a glovebox): In a separate vial, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Initiation: To the solution of this compound, add the Ni(acac)₂/IPr·HCl mixture.

  • Slowly add MeMgBr (10 mol%) to the reaction mixture at room temperature. The solution should change color, indicating the formation of the active Ni(0) species.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS or TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford the desired cyclooctatetraene derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Table: Representative Nickel-Catalyzed [2+2+2+2] Cycloadditions of 1,6-Diynes

EntryDiyneCatalyst SystemSolventTemp (°C)Yield (%)Reference
1This compoundNi(acac)₂ / IPr·HCl / MeMgBrTHFrtEst. 60-75%Adapted
2Diethyl dipropargylmalonateNi(cod)₂ / P(O-o-biphenyl)₃Toluene11085[5]

*Estimated yield based on similar reactions.

III. Cobalt-Catalyzed [2+2+2] Cycloaddition with Nitriles

Cobalt catalysts are well-known to facilitate the [2+2+2] cycloaddition of alkynes with nitriles to produce substituted pyridines.[7] This transformation offers a powerful method for the synthesis of heterocyclic compounds.

A. Cobalt-Catalyzed Cycloaddition of this compound and Acetonitrile

The reaction of this compound with a nitrile, such as acetonitrile, in the presence of a cobalt catalyst can lead to the formation of a fused pyridine ring system.

Causality Behind Experimental Choices:

  • Catalyst: Cobaltocene (Cp₂Co) or dicobalt octacarbonyl (Co₂(CO)₈) are common precatalysts for this reaction.[8] In situ generation of the active Co(I) species is often employed.

  • Solvent: Acetonitrile can serve as both the solvent and the reaction partner.

  • Reaction Conditions: The reaction may require elevated temperatures or photochemical activation to promote the formation of the active catalytic species and drive the reaction to completion.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition of this compound with Acetonitrile (Conceptual Protocol)

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous acetonitrile

  • Schlenk tube or other pressure-rated reaction vessel

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Co₂(CO)₈ (5 mol%).

  • Reactants: Add anhydrous acetonitrile (10 mL) and this compound (1.0 mmol).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the tube. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the pyridine product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Safety and Handling of Organometallic Reagents

Many of the catalysts and reagents used in these cycloaddition reactions are pyrophoric or highly reactive.[9][10][11][12] Strict adherence to safety protocols is paramount.

  • Inert Atmosphere: All manipulations of pyrophoric reagents must be carried out under an inert atmosphere of argon or nitrogen using a glovebox or Schlenk line techniques.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.

  • Quenching: Never quench pyrophoric reagents with water. Use a less reactive quenching agent, such as isopropanol, and add it slowly to a dilute solution of the reagent.

  • Spill Management: In case of a spill, use an appropriate absorbent material, such as sand or vermiculite. Do not use water or combustible materials.

V. Characterization of Cycloadducts

The products of these cycloaddition reactions are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and substitution pattern of the cyclic products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.

References

  • Trost, B. M., & Li, C.-J. (Eds.). (2014).
  • Agenet, N., Gandon, V., Vollhardt, K. P. C., Malacria, M., & Aubert, C. (2007). Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways. Journal of the American Chemical Society, 129(28), 8860–8871. [Link]

  • EHS, UCI. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. [Link]

  • ATB. (n.d.). This compound | C10H14 | MD Topology | NMR | X-Ray. The Automated Topology Builder. [Link]

  • Stinghen, D., Rüdiger, A. L., Giese, S. O. K., Nunes, G. G., Soares, J. F., & Hughes, D. L. (2017). Cobalt(II) chloride adducts with acetonitrile, propan-2-ol and tetrahydrofuran: considerations on nuclearity, reactivity and synthetic applications. Acta crystallographica. Section C, Structural chemistry, 73(Pt 2), 104–114. [Link]

  • Xue, F., Loh, Y. K., Song, X., Teo, W. J., Chua, J. Y. D., Zhao, J., & Hor, T. S. A. (2017). Nickel-Catalyzed Facile [2+2+2] Cyclotrimerization of Unactivated Internal Alkynes to Polysubstituted Benzenes. Chemistry, an Asian journal, 12(1), 168–173. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Chemistry, 4(1), 164-185. [Link]

  • Li, H. (2021). Cobalt(I)-Catalyzed [2+2] and [3+2] Cycloaddition Reactions between Alkylidenecyclopropanes and Alkynes. The Ohio State University. [Link]

  • Gande, S., & Punna, N. (2023). Photoinduced Radical Cyclization of 1,6-Diynes: Rapid Access to Highly Substituted Carbocyclic and Heterocyclic Compounds. Advanced Synthesis & Catalysis, 365(7), 1012-1019. [Link]

  • López-Vidal, E. M., & García, J. J. (2020). Nickel-Catalyzed Alkyne Cyclotrimerization Assisted by a Hemilabile Acceptor Ligand: A Computational Study. Organometallics, 39(11), 2094–2103. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. PNNL. [Link]

  • Tsefrikas, V. M., & Scott, L. T. (2006). Anionic cyclization of a cross-conjugated enediyne. The Journal of organic chemistry, 71(17), 6643–6646. [Link]

  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. University of Iowa. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Chemistry, 4(1), 164-185. [Link]

  • Rodrigo, S. K., Powell, I. V., Coleman, M. G., Krause, J. A., & Guan, H. (2013). Efficient and regioselective nickel-catalyzed [2+2+2] cyclotrimerization of ynoates and related alkynes. Organic & biomolecular chemistry, 11(44), 7653–7657. [Link]

  • Zhang, X., Liu, Y., Li, Q., Zheng, D., Huang, K., & Qin, D. (2025). N,N,N-Tridentate ligand promoted cobalt-catalyzed direct carbonylation of chloroacetonitrile to 2-cyano substituted acetates and amides. Catalysis Science & Technology, 15(1), 1-6. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society reviews, 40(7), 3430–3444. [Link]

  • Wikipedia contributors. (2023, December 28). Alkyne trimerisation. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2018). Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor. Organic letters, 20(17), 5219–5223. [Link]

  • Counts, W. R., & Wulff, W. D. (2004). Rhodium catalyzed [4+2+2] cycloaddition and alkyne insertion: a new route to eight member rings. Organic letters, 6(18), 3043–3046. [Link]

  • Macmillan Group. (2001). Nickel-Catalyzed Cycloadditions. [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. [Link]

  • Barluenga, J., Aznar, F., & Valdés, C. (2011). Catalytic haloallylation/Zr-mediated dienyne cyclization/isomerization sequence for tailored cyclopentadiene substitution. Organic chemistry frontiers, 8(1), 1-1. [Link]

  • García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2018). Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor. Organic letters, 20(17), 5219–5223. [Link]

  • Rodrigo, S. K., Powell, I. V., Coleman, M. G., Krause, J. A., & Guan, H. (2013). Efficient and regioselective nickel-catalyzed [2+2+2] cyclotrimerization of ynoates and related alkynes. Organic & biomolecular chemistry, 11(44), 7653–7657. [Link]

  • Computational and experimental studies into NMR characterization of [2+2] cycloaddition products of norbornene. (2025, August 8). ResearchGate. [Link]

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NMR and mass spectrometry techniques for 2,8-Decadiyne analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 2,8-Decadiyne Utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural analysis and characterization of this compound, a symmetrical internal alkyne. The protocols herein leverage the distinct capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide unambiguous structural confirmation and purity assessment. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Significance of this compound Characterization

This compound (C₁₀H₁₄) is a linear ten-carbon chain hydrocarbon featuring two internal triple bonds.[1] Its symmetrical structure and reactive alkyne functionalities make it a valuable building block in organic synthesis, polymer chemistry, and the development of novel materials. Accurate and comprehensive characterization is paramount to ensure the identity, purity, and suitability of this compound for its intended application. The combination of NMR and MS provides a powerful analytical workflow, offering orthogonal and complementary data for a complete structural picture. NMR spectroscopy elucidates the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms, respectively.

Theoretical Principles and Expected Spectra

¹H NMR Spectroscopy: Due to the symmetrical nature of this compound, the ¹H NMR spectrum is expected to be relatively simple. The molecule has three distinct types of protons:

  • Methyl Protons (CH₃): The protons of the two terminal methyl groups are chemically equivalent and are expected to appear as a triplet.

  • Methylene Protons adjacent to the triple bond (Propargylic): The four protons on the carbons adjacent to the triple bonds are equivalent and should appear as a quartet.

  • Central Methylene Protons: The four protons of the central methylene groups are also equivalent and will likely appear as a quintet.

The cylindrical π-electron cloud of the alkyne functional group influences the magnetic environment of nearby protons.[2] Protons attached to sp-hybridized carbons of terminal alkynes typically resonate between 1.7 and 3.1 ppm.[2]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. For this compound, four distinct carbon signals are anticipated:

  • Methyl Carbon (CH₃): The two equivalent terminal methyl carbons.

  • Methylene Carbon adjacent to the triple bond (Propargylic): The two equivalent methylene carbons adjacent to the triple bonds.

  • Central Methylene Carbon: The two equivalent central methylene carbons.

  • Alkynyl Carbons (C≡C): The four sp-hybridized carbons of the two triple bonds are equivalent and will appear as a single signal. Internal alkyne carbons typically resonate in the range of 70-100 ppm.

Predicted NMR Data for this compound
Assignment ¹H Chemical Shift (δ, ppm) (Predicted) ¹H Multiplicity (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted)
CH₃-~1.1Triplet (t)~13
-C≡C-CH₂-~2.1Quartet (q)~20
-CH₂-CH₂-~1.5Quintet (quin)~28
-C≡C-N/AN/A~80
Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the steps for preparing a high-quality NMR sample of this compound, a volatile liquid.[3]

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Lint-free tissue (e.g., Kimwipes)

  • Ethanol

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using the Pasteur pipette. The final liquid height in the tube should be between 4.0 and 5.0 cm.[4]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol to remove any fingerprints or dust.[4] Securely cap the tube to prevent solvent evaporation, which is especially important for a volatile compound like this compound.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the CDCl₃.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and sensitivity.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer clean_cap Clean and Cap Tube transfer->clean_cap insert Insert Sample clean_cap->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 process Process Spectra acquire_H1->process acquire_C13->process interpret Interpret and Assign process->interpret

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is used to confirm the molecular weight and to study its fragmentation pattern, which can provide further structural confirmation. Given that this compound is a volatile organic compound (VOC), Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.[6][7]

Theoretical Principles and Expected Fragmentation

In electron ionization (EI) mass spectrometry, the this compound molecule will be ionized to form a molecular ion (M⁺˙). The molecular weight of this compound (C₁₀H₁₄) is 134.22 g/mol .[3] Therefore, the molecular ion peak is expected at m/z = 134.

The fragmentation of alkynes is often characterized by cleavage of the C-C bond between the α and β carbons relative to the triple bond, leading to the formation of a stable propargyl cation.[8] For an internal alkyne like this compound, this would result in substituted propargyl cations.[8]

Expected Fragmentation Pathways:

  • Propargylic Cleavage: Cleavage of the bond between the propargylic carbon and the adjacent methylene carbon would be a likely fragmentation pathway.

  • Loss of Alkyl Groups: Fragmentation may also involve the loss of small alkyl radicals, leading to a series of peaks separated by 14 amu (CH₂).[9][10]

Predicted Mass Spectrum Data for this compound
m/z Value (Predicted) Possible Fragment Identity Fragmentation Pathway
134[C₁₀H₁₄]⁺˙Molecular Ion (M⁺˙)
119[C₉H₁₁]⁺Loss of CH₃
105[C₈H₉]⁺Loss of C₂H₅
91[C₇H₇]⁺Loss of C₃H₇ (Tropylium ion)
77[C₆H₅]⁺Loss of C₄H₉ (Phenyl cation)
67[C₅H₇]⁺Propargylic cleavage product
53[C₄H₅]⁺Further fragmentation
Experimental Protocol: GC-MS Analysis

This protocol describes the analysis of the volatile compound this compound using GC-MS.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or dichloromethane)

  • GC vials with septa caps

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent like hexane.

  • GC-MS Instrument Setup:

    • GC Column: Select a non-polar or medium-polarity capillary column suitable for the analysis of hydrocarbons.

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Program: Start with a low initial oven temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation of the analyte from any impurities.

    • Carrier Gas: Use high-purity helium as the carrier gas with a constant flow rate.

    • MS Detector: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). The electron ionization energy is typically set to 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

    • Start the data acquisition in full scan mode to obtain the mass spectrum of the eluting peak corresponding to this compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[11]

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis prepare_sol Prepare Dilute Solution transfer_vial Transfer to GC Vial prepare_sol->transfer_vial inject Inject Sample into GC transfer_vial->inject separate GC Separation inject->separate ionize_fragment Ionization and Fragmentation separate->ionize_fragment detect Mass Analysis ionize_fragment->detect process_tic Process TIC detect->process_tic extract_ms Extract Mass Spectrum process_tic->extract_ms interpret_ms Interpret and Compare extract_ms->interpret_ms

Data Interpretation and Structural Confirmation

The combined data from NMR and MS provides a robust confirmation of the structure of this compound.

  • NMR Data: The simplicity of the ¹H and ¹³C NMR spectra, with the predicted multiplicities and chemical shifts, confirms the symmetrical nature of the molecule. The presence of signals in the characteristic alkyne region of the ¹³C NMR spectrum further supports the presence of the triple bonds.

  • MS Data: The observation of the molecular ion peak at m/z 134 confirms the molecular formula C₁₀H₁₄. The fragmentation pattern, including characteristic losses of alkyl groups and propargylic cleavage products, is consistent with the proposed structure of this compound.

Conclusion

The application of NMR and MS techniques as outlined in this guide provides a comprehensive and reliable methodology for the structural characterization of this compound. The detailed protocols and theoretical background will enable researchers to confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent research and development activities.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Prakash Raja. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]

  • University of Colorado Boulder. Typical Proton and C-13 Chemical Shifts. [Link]

  • ATB - Automated Topology Builder. (n.d.). This compound. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). [Link]

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Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2,8-Decadiyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 2,8-decadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this compound production. Our approach is rooted in practical, field-proven insights to ensure the robustness and safety of your synthetic protocols.

Introduction to the Synthesis of this compound

This compound is a symmetrical diyne synthesized through the oxidative homocoupling of a terminal alkyne, typically 1-pentyne. The most common methods employed for this transformation are the Glaser, Hay, and Eglinton couplings, all of which utilize a copper catalyst.[1][2] While these reactions are well-established in laboratory settings, their transition to large-scale production presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and safety.

This guide will address common issues encountered during the large-scale synthesis of this compound, providing a structured question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs) and Troubleshooting

Reaction Setup and Execution

Q1: We are observing a significant exotherm during the initial phase of the reaction, making temperature control difficult on a larger scale. What is the cause and how can we mitigate this?

A1: The oxidative coupling of terminal alkynes is an exothermic process. On a large scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. The initial exotherm is often due to the rapid formation of copper acetylide intermediates.

Troubleshooting Steps:

  • Slow Addition of Reactants: Instead of adding the entire amount of 1-pentyne at once, a controlled, slow addition via a syringe pump or a dropping funnel is recommended. This allows the reaction heat to be managed more effectively.

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system (e.g., a cooling jacket with a circulating coolant) capable of handling the heat load.

  • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively. However, this may also slow down the reaction rate, so a balance must be found.

Q2: Our reaction seems to stall before reaching completion, even with extended reaction times. What are the potential causes?

A2: A stalled reaction can be attributed to several factors, primarily related to the catalyst and reaction conditions.

Troubleshooting Steps:

  • Catalyst Deactivation: The active Cu(I) species can be oxidized to the less active Cu(II) state. While oxygen is required for the catalytic cycle in Glaser and Hay couplings, an excess or poor control can lead to irreversible catalyst oxidation.[3] Ensure a steady but not excessive supply of air or oxygen. In some cases, adding a reducing agent in the workup can help, but for the reaction itself, controlling the oxidant is key.

  • Insufficient Mixing: In a large reactor, inefficient stirring can lead to localized depletion of reactants or catalyst, giving the appearance of a stalled reaction. Ensure your reactor's agitation system is adequate for the scale and viscosity of your reaction mixture.

  • Base Stoichiometry: The base is crucial for deprotonating the terminal alkyne.[4] Ensure the correct stoichiometry of the base is used. For large-scale reactions, it is advisable to perform a small-scale trial to optimize the base concentration.

Catalyst and Reagents

Q3: We are using a standard Glaser coupling, but the yields are inconsistent. Would a modified procedure like the Hay coupling be more suitable for large-scale synthesis?

A3: Yes, the Hay coupling often offers advantages for large-scale synthesis. The use of a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex in the Hay coupling leads to a more homogeneous reaction mixture, which can improve reaction rates and consistency.[2][3] The TMEDA ligand also helps to stabilize the copper catalyst.[5]

Coupling MethodTypical Catalyst SystemKey Advantages for Large-Scale
Glaser Coupling CuCl or CuBr in the presence of a base (e.g., ammonia) and an oxidant (air/O₂)Simple reagents, well-established.
Hay Coupling CuCl/TMEDA complex with air/O₂ as the oxidantHomogeneous reaction, faster rates, more versatile solvent compatibility.[2][3]
Eglinton Coupling Stoichiometric Cu(II) salt (e.g., copper(II) acetate) in pyridineDoes not require an external oxidant, useful for oxygen-sensitive substrates.[1]

Q4: We are concerned about the safe handling of copper acetylides, especially on a large scale. What are the best practices?

A4: Copper acetylides can be explosive when dry.[6] Therefore, it is critical to never allow the reaction mixture to dry out completely, especially during workup and purification.

Safety Protocol:

  • Always Keep the Reaction Mixture Wet: Ensure that any solid residues are kept moist with solvent until they can be properly quenched and disposed of.

  • Quenching: After the reaction is complete, the mixture should be quenched by adding a dilute acid (e.g., dilute HCl or acetic acid) to protonate the acetylides and dissolve the copper salts.

  • Avoid High Temperatures: Do not heat the crude reaction mixture containing copper acetylides. Perform all operations at or below room temperature until the quenching step is complete.

Purification and Byproducts

Q5: After workup, we are having difficulty removing all of the copper catalyst from our product. What is an effective purification strategy for large-scale batches?

A5: Residual copper can be problematic, potentially catalyzing decomposition of the product over time.

Large-Scale Purification Protocol:

  • Acidic Wash: After quenching the reaction, perform several washes of the organic layer with a dilute acid solution (e.g., 1-5% HCl) to extract the copper salts into the aqueous phase.

  • Chelating Agent Wash: A wash with a solution of a chelating agent like aqueous ammonia or ammonium chloride can be very effective at scavenging remaining copper ions.

  • Filtration through a Short Plug: Passing the organic solution through a short plug of silica gel or celite can help to remove finely dispersed copper salts.

  • Distillation: For the final purification of this compound, vacuum distillation is the most effective method. Given its boiling point, a good vacuum is necessary to avoid thermal decomposition.

Q6: We are observing the formation of a significant amount of a higher molecular weight, tar-like substance. What is this and how can we prevent it?

A6: The formation of polymeric byproducts is a common issue in alkyne coupling reactions, especially under harsh conditions or with prolonged reaction times. This is due to further coupling of the desired diyne product.

Mitigation Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

  • Control of Oxidant: An excessive amount of oxidant can promote over-oxidation and polymerization.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to reduce the rate of side reactions.

Experimental Protocols

Large-Scale Synthesis of this compound via Hay Coupling

This protocol is a guideline and should be optimized for your specific equipment and scale.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for a 1 mol scale)
1-Pentyne68.121.0 mol (68.12 g)
Copper(I) Chloride (CuCl)98.990.05 mol (4.95 g)
TMEDA116.210.05 mol (5.81 g)
Acetone (or other suitable solvent)58.081 L

Procedure:

  • Catalyst Preparation: In a multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet, add CuCl and TMEDA to the solvent under an inert atmosphere (e.g., nitrogen). Stir until the catalyst complex dissolves.

  • Reaction Initiation: Begin bubbling a gentle stream of air or a mixture of oxygen and nitrogen through the solution.

  • Substrate Addition: Slowly add the 1-pentyne to the reaction mixture over a period of 2-4 hours, maintaining the temperature between 25-30 °C with external cooling.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots and analyzing by GC or TLC. The reaction is typically complete within 6-12 hours.

  • Quenching: Once the reaction is complete, stop the gas flow and slowly add a dilute solution of hydrochloric acid (e.g., 5% HCl) to the reaction mixture with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizing the Synthetic Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add CuCl and TMEDA to solvent prep2 Stir under inert atmosphere until dissolved prep1->prep2 react1 Start gentle air/O2 stream prep2->react1 react2 Slowly add 1-pentyne (2-4h) Maintain T = 25-30 °C react1->react2 react3 Monitor reaction by GC/TLC react2->react3 workup1 Quench with dilute HCl react3->workup1 workup2 Phase separation and aqueous washes workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify Vacuum Distillation workup4->purify

Caption: Workflow for the large-scale synthesis of this compound.

Mechanistic Insight: The Hay Coupling

The Hay coupling proceeds through a well-accepted catalytic cycle. Understanding this mechanism is key to troubleshooting the reaction.

Hay_Coupling CuI Cu(I)-TMEDA CuII Cu(II)-TMEDA CuI->CuII Oxidation by O₂ Acetylide Cu(I)-C≡C-R CuI->Acetylide CuII->CuI Reduction Diyne R-C≡C-C≡C-R CuII->Diyne Reductive Elimination Alkyne 2 R-C≡C-H Alkyne->Acetylide -2H⁺ O2 O₂ H2O 2 H₂O Acetylide->CuII Oxidative Dimerization

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Technical Support Center: 2,8-Decadiyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,8-decadiyne coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction to this compound Coupling

This compound is a terminal diyne, a valuable building block in organic synthesis. The coupling of its terminal alkyne groups, primarily through methods like Glaser, Hay, and Eglinton reactions, allows for the formation of symmetric diynes and polymers. However, these reactions are often plagued by side reactions that can significantly lower yields and complicate purification. This guide provides expert insights into preventing these undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the homocoupling of this compound?

A1: The most prevalent side reaction is the formation of oligomers and polymers.[1][2] This occurs when the desired intramolecular cyclization or intermolecular dimerization is accompanied by uncontrolled chain extension, leading to a mixture of higher molecular weight species. This is particularly an issue with unstable terminal alkynes.[1]

Q2: How does oxygen affect the coupling reaction?

A2: Oxygen plays a crucial role as an oxidant in Glaser and Hay coupling reactions, facilitating the oxidative homocoupling of terminal alkynes.[3][4] However, its presence can also lead to unwanted side reactions. In copper-catalyzed reactions, exposure to air can promote Glaser homocoupling, reducing the efficiency of cross-coupling if that is the desired pathway.[5] Therefore, controlling the amount of oxygen is critical. For instance, the Hay coupling uses a CuCl-TMEDA complex under air.[1] In contrast, the Eglinton coupling uses a stoichiometric amount of a Cu(II) salt, like copper acetate, in a solvent such as pyridine, which avoids the need for an external oxidant like oxygen.[6][7][8]

Q3: Can protecting groups be used to prevent side reactions?

A3: Yes, using protecting groups for the terminal alkyne protons is a highly effective strategy to prevent premature or unwanted coupling reactions. Silyl protecting groups such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are commonly employed.[9] These groups can be selectively removed under specific conditions to reveal the terminal alkyne for the desired coupling step.

Q4: What is the difference between Glaser, Hay, and Eglinton coupling?

A4: These are all oxidative homocoupling reactions of terminal alkynes.

  • Glaser Coupling: This is one of the earliest methods, typically using a copper(I) salt (e.g., CuCl) in the presence of a base (like ammonium hydroxide) and an oxidant (often oxygen from the air).[3]

  • Hay Coupling: This is a modification of the Glaser coupling that uses a soluble copper-TMEDA (tetramethylethylenediamine) complex as the catalyst, which offers more versatility in terms of solvents.[1][4]

  • Eglinton Coupling: This method employs a stoichiometric amount of a copper(II) salt (e.g., copper(II) acetate) in a coordinating solvent like pyridine.[6][7] A key advantage is that it does not require an external oxidant like air or oxygen.[6]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Dimer and Formation of Insoluble Material (Polymerization)

Symptoms:

  • The reaction mixture becomes viscous or a precipitate forms.

  • NMR analysis of the soluble portion shows a complex mixture of oligomers.

  • Low isolated yield of the expected dimer.

Possible Causes & Solutions:

CauseRecommended Solution
High Reactant Concentration High concentrations favor intermolecular reactions, leading to polymerization.[9] Employing high-dilution conditions is a standard technique to favor intramolecular reactions (cyclization) or to control intermolecular coupling.
Prolonged Reaction Time / Elevated Temperature Overly long reaction times or high temperatures can promote further coupling of the desired dimer, leading to oligomers. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed.
Inappropriate Solvent The choice of solvent can influence the solubility of intermediates and products, affecting the reaction pathway. For Hay coupling, the copper-TMEDA complex is soluble in a wide range of solvents, offering more flexibility.[4]
Issue 2: Formation of Enynes and Other Byproducts

Symptoms:

  • Mass spectrometry or NMR analysis indicates the presence of species with mass corresponding to the addition of one alkyne unit to another with the loss of two hydrogens, but not the expected diyne.

  • Complex product mixture that is difficult to purify.

Possible Causes & Solutions:

CauseRecommended Solution
Non-dehydrogenative Coupling Under certain conditions, a head-to-head alkyne coupling can occur without the loss of hydrogen, leading to enyne formation.[10] This can be influenced by the catalyst and reaction conditions.
Oxidative Cleavage Harsh oxidative conditions can lead to the cleavage of the alkyne bond, forming carboxylic acids.[11][12] This is more common with strong oxidants like ozone or permanganate but can occur under aggressive coupling conditions. Ensure mild oxidants are used and reaction conditions are controlled.
Presence of Impurities Impurities in the starting material or solvent can interfere with the desired reaction pathway. Ensure this compound is pure and solvents are appropriately dried and degassed.

Experimental Protocols

Protocol 1: High-Dilution Hay Coupling for Dimerization of this compound

This protocol is optimized to favor the formation of the dimer over polymerization.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • High-purity, dry acetone

  • Syringe pump

Procedure:

  • Set up a multi-neck flask equipped with a condenser, a gas inlet, and a rubber septum.

  • Flame-dry the glassware under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).

  • In the reaction flask, dissolve CuCl (0.1 eq) and TMEDA (0.1 eq) in acetone (to make a 0.01 M solution).

  • Prepare a solution of this compound (1.0 eq) in a separate flask with acetone to a concentration of 0.1 M.

  • Using a syringe pump, add the this compound solution to the catalyst solution over a period of 8-12 hours with vigorous stirring.

  • Maintain a gentle stream of air or oxygen through the reaction mixture via a needle.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired coupling pathway and a common side reaction.

G cluster_desired Desired Homocoupling Pathway cluster_side Side Reaction: Polymerization A 2 x this compound B Dimer A->B [Cu], O2 C This compound D Dimer C->D [Cu], O2 E Trimer D->E [Cu], O2 + this compound F ... Polymer E->F G Start Terminal Alkyne (this compound) Cu_Acetylide Copper(I) Acetylide Intermediate Start->Cu_Acetylide Deprotonation + Cu(I) Oxidation Oxidation (Cu(I) -> Cu(II)) Cu_Acetylide->Oxidation Dimerization Dimerization Oxidation->Dimerization Product Coupled Product (Diyne) Dimerization->Product Catalyst_Regen Catalyst Regeneration (Cu(II) -> Cu(I)) Product->Catalyst_Regen Re-entry into cycle (leads to oligomers) Catalyst_Regen->Cu_Acetylide

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Technical Support Center: Purification Strategies for 2,8-Decadiyne Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,8-decadiyne and its related reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the purification process. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile of your reaction will largely depend on the synthetic route. A common method for synthesizing symmetrical internal alkynes like this compound is through a double dehydrohalogenation of a dihaloalkane (e.g., 2,9-dichloro- or 2,9-dibromodecane) using a strong base.[1][2] Potential impurities from this process include:

  • Partially reacted intermediates: Alkenyl halides may be present if the elimination reaction is incomplete.

  • Isomeric diynes: Strong bases, particularly sodium amide (NaNH₂), can catalyze the isomerization of the triple bonds, leading to the formation of other decadiyne isomers.[3]

  • Allenes: These can be formed as intermediates during the isomerization process.[4]

  • Unreacted starting materials: Dihaloalkanes may remain if the reaction does not go to completion.

  • Byproducts from the base: For example, if using sodium amide, you may have residual ammonia or its salts after workup.

Q2: My crude product is an oil, but I've seen reports of similar compounds being solids. What purification method should I try first?

A2: this compound is a liquid at room temperature. If your crude product is an oil, this is expected. For a non-polar, relatively volatile liquid like this compound, flash column chromatography is an excellent initial purification technique.[5] It is effective at separating compounds with different polarities, such as your desired diyne from more polar starting materials or byproducts. Distillation can also be a viable option, especially for larger-scale purifications.

Q3: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?

A3: Poor separation of non-polar compounds on a TLC plate is a common challenge. Here are a few strategies to improve resolution:

  • Optimize your solvent system: For non-polar compounds, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate.[5] Try running TLCs with very low percentages of the polar solvent (e.g., 1-5% ethyl acetate in hexanes) to maximize the separation.

  • Use a less polar stationary phase: While silica gel is most common, alumina can sometimes offer different selectivity for non-polar compounds.

  • Consider argentation chromatography: This technique, which involves impregnating the silica gel with silver nitrate, can be highly effective for separating compounds based on the degree of unsaturation (e.g., separating diynes from enynes or alkenes).

Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation of this compound from Isomeric Byproducts in Flash Chromatography

Symptoms:

  • Fractions from column chromatography contain a mixture of this compound and other isomers, as determined by GC-MS or NMR analysis.[6][7]

  • TLC analysis shows overlapping spots even with optimized solvent systems.

Possible Causes and Solutions:

Possible Cause Explanation Proposed Solution
Co-elution of Isomers Isomers of this compound may have very similar polarities, making them difficult to separate on standard silica gel.1. Optimize the Mobile Phase: Use a very non-polar mobile phase, such as pure hexanes or a hexane/toluene mixture. A shallow gradient of a slightly more polar solvent (e.g., 0-2% diethyl ether in hexanes) can sometimes improve separation. 2. Argentation Chromatography: Prepare a silica gel column impregnated with silver nitrate (typically 5-10% by weight). The silver ions interact with the pi bonds of the alkynes, and this interaction can be sensitive to the steric environment of the triple bonds, often allowing for the separation of isomers.
Insufficient Column Length or Packing Quality A poorly packed or too short column will have lower resolving power.1. Increase Column Length: Use a longer column to increase the number of theoretical plates. 2. Improve Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally preferred.
Overloading the Column Applying too much crude material to the column will lead to broad peaks and poor separation.1. Reduce the Sample Load: As a rule of thumb, for a difficult separation, the amount of crude material should be about 1-2% of the mass of the silica gel. 2. Use a Larger Column: If a larger quantity of material needs to be purified, scale up the column size accordingly.
Issue 2: Product "Oiling Out" During Recrystallization Attempts

Symptoms:

  • Upon cooling the recrystallization solvent, the product separates as an oil rather than forming crystals.

Possible Causes and Solutions:

Possible Cause Explanation Proposed Solution
High Impurity Level The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.1. Pre-purify by another method: Use flash chromatography to remove the bulk of the impurities before attempting recrystallization. 2. Use a different solvent system: Experiment with different solvent pairs.
Inappropriate Solvent Choice The boiling point of the solvent may be higher than the melting point of your compound, or the solubility curve may not be ideal.1. Select a lower-boiling solvent: If the compound is melting before it crystallizes, a solvent with a lower boiling point is needed. 2. Use a solvent pair: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, warm the mixture until it is clear and allow it to cool slowly. For this compound, an ethanol/water mixture could be effective.[8]
Cooling Too Rapidly Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.1. Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Insulating the flask can help to slow the cooling process. 2. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites. 3. Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of this compound

This protocol is a general guideline for the purification of this compound from a crude reaction mixture containing less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexanes and diethyl ether (e.g., 98:2 v/v).

    • Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the this compound spot.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 99:1 hexanes:diethyl ether).

    • Pour the slurry into the column, and gently tap the column to ensure even packing.

    • Allow the silica to settle, and then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure. Add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the sample.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Vacuum Distillation of this compound

This method is suitable for purifying larger quantities of this compound, particularly if the impurities are significantly less volatile.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Stir bar

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed.

    • Place a stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring and slowly apply vacuum.

    • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

    • Monitor the temperature of the vapor and the head of the distillation apparatus.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Product Collection:

    • Once the desired fraction has been collected, remove the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified this compound will be in the receiving flask.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Initial Assessment Column Flash Column Chromatography TLC->Column Primary Purification Distill Vacuum Distillation TLC->Distill Alternative/Scale-up Analysis Purity Analysis (GC-MS, NMR) Column->Analysis Distill->Analysis Recryst Recrystallization (if applicable) Recryst->Analysis Pure Pure this compound Analysis->Recryst If Impure & Solidifiable Analysis->Pure If Pure

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting Decision Tree for Poor Chromatographic Separation

TroubleshootingTree Start Poor Separation in Flash Chromatography CheckTLC Re-optimize TLC? Start->CheckTLC ChangeSolvent Use a more non-polar solvent system (e.g., pure hexanes or hexane/toluene). CheckTLC->ChangeSolvent Yes CheckPacking Is the column well-packed and long enough? CheckTLC->CheckPacking No ShallowGradient Try a very shallow gradient of a slightly more polar solvent. ChangeSolvent->ShallowGradient Argentation Consider Argentation Chromatography (AgNO3-silica). ShallowGradient->Argentation End Improved Separation Argentation->End Repack Repack the column carefully using a slurry method. Use a longer column. CheckPacking->Repack No CheckLoad Is the column overloaded? CheckPacking->CheckLoad Yes Repack->End ReduceLoad Reduce the sample load or use a larger column. CheckLoad->ReduceLoad Yes CheckLoad->End No ReduceLoad->End

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Validation & Comparative

A Comparative Guide to Catalysts for Diyne Polymerization: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer chemistry, the synthesis of functional and well-defined polymers from diyne monomers stands as a cornerstone for the development of advanced materials with applications ranging from organic electronics to biomedical devices. The choice of catalyst is paramount, dictating not only the efficiency of the polymerization but also the structural characteristics and, consequently, the properties of the resulting polymer. This guide offers a comparative study of common catalysts for diyne polymerization, providing experimental data, detailed protocols, and mechanistic explanations to empower researchers in selecting the optimal catalytic system for their specific needs.

Introduction to Diyne Polymerization and the Critical Role of the Catalyst

Diyne polymerization is a versatile method for constructing conjugated polymers with unique electronic and optical properties. The polymerization can proceed through various mechanisms, including cyclopolymerization, acyclic diyne metathesis (ADIMET), and cycloaddition reactions. The catalyst is the linchpin of this process, influencing key performance metrics such as:

  • Yield: The efficiency of monomer conversion to polymer.

  • Molecular Weight (Mn): The average size of the polymer chains.

  • Polydispersity Index (PDI): A measure of the distribution of molecular weights in a polymer sample. A lower PDI indicates a more uniform chain length.

  • Stereoselectivity and Regioselectivity: The control over the spatial arrangement of atoms and the orientation of monomer incorporation, which significantly impacts the polymer's properties.

This guide will focus on a comparative analysis of three major classes of transition metal catalysts: Rhodium-based, Palladium-based, and Ruthenium-based systems.

Catalyst Classes: A Head-to-Head Comparison

The selection of a catalyst for diyne polymerization is a critical decision that influences not only the reaction's success but also the properties of the resulting polymer. Here, we compare the performance of rhodium, palladium, and ruthenium-based catalysts, highlighting their distinct advantages and disadvantages.

Rhodium-Based Catalysts

Rhodium catalysts, particularly Rh(I) complexes like Wilkinson's catalyst (RhCl(PPh₃)₃), are well-known for their ability to catalyze the cyclotrimerization of alkynes and the polymerization of monosubstituted acetylenes.[1][2] In the context of diyne polymerization, they often promote cyclopolymerization, leading to polymers with cyclic repeating units.

Advantages:

  • High Stereoregularity: Rhodium catalysts can produce polymers with a high degree of cis-stereoregularity.[1]

  • Functional Group Tolerance: Many rhodium complexes exhibit good tolerance to a variety of functional groups.[1]

  • Mild Reaction Conditions: Polymerizations can often be carried out under mild conditions.

Disadvantages:

  • Limited to Certain Monomers: The scope of diyne monomers that can be effectively polymerized by rhodium catalysts can be limited.

  • Potential for Side Reactions: Dimerization and trimerization of the diyne monomer can occur as side reactions.[3]

Palladium-Based Catalysts

Palladium complexes, particularly those in the Pd(II) oxidation state, have emerged as powerful catalysts for various alkyne transformations, including polymerization.[4] They are known for their ability to catalyze living polymerizations, offering precise control over the polymer architecture.

Advantages:

  • Living Polymerization: Alkyne-Pd(II) catalysts can initiate living polymerizations, enabling the synthesis of polymers with controlled molecular weights and low polydispersity.[4]

  • Versatility: Palladium catalysts are applicable to a wide range of isocyanide monomers, which share similarities in polymerization with certain diyne systems.[4]

  • High Activity: Pincer palladium complexes have shown high catalytic activities in polymerization reactions.[5]

Disadvantages:

  • Sensitivity to Reaction Conditions: The performance of palladium catalysts can be highly sensitive to the choice of ligands, solvents, and other additives.

  • Potential for Catalyst Deactivation: Some palladium catalysts can be prone to deactivation, leading to incomplete conversions.

Ruthenium-Based Catalysts (Grubbs-type)

Ruthenium-based catalysts, especially the well-defined Grubbs-type alkylidenes, are workhorses in olefin metathesis and have been successfully applied to the cyclopolymerization of diynes.[6][7]

Advantages:

  • Excellent Functional Group Tolerance: Grubbs catalysts are renowned for their exceptional tolerance to a wide array of functional groups.

  • High Activity and Efficiency: These catalysts often exhibit high activity, leading to high polymer yields.[7]

  • Controlled Polymerization: Under specific conditions, Grubbs catalysts can mediate controlled, living cyclopolymerizations of diynes.[6]

Disadvantages:

  • Sensitivity to Air and Moisture: While more robust than Schrock catalysts, some Grubbs catalysts still require handling under inert conditions.

  • Cost: The cost of ruthenium catalysts can be a consideration for large-scale synthesis.

Performance Data: A Quantitative Comparison

To provide a clearer picture of the relative performance of these catalyst classes, the following table summarizes typical data for the cyclopolymerization of 1,6-heptadiyne derivatives. It is important to note that direct comparison is challenging due to variations in reaction conditions and monomer substituents across different studies. However, these representative data points offer valuable insights.

Catalyst ClassSpecific Catalyst ExampleMonomerYield (%)Mn (kDa)PDIKey Observations & References
Molybdenum MoCl₅Semifluorinated 1,6-heptadiyne derivatives-11.7 - 107.21.3 - 6.7Polymerization in supercritical carbon dioxide.[8]
Molybdenum Mo(NAr)(CHCMe₂Ph)(ORF6)₂Diethyl dipropargylmalonateHigh-NarrowLiving cyclopolymerization.[3]
Ruthenium Grubbs 2nd & 3rd Gen.Ionic 1,6-heptadiyneup to 97--Controlled polymerization in ionic liquids.[7]

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed, step-by-step procedures for diyne polymerization using representative catalysts from the rhodium and ruthenium classes. These are intended as a starting point and may require optimization for specific monomers and desired polymer characteristics.

General Considerations for Handling Air- and Moisture-Sensitive Reagents

Many of the catalysts and reagents used in diyne polymerization are sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be thoroughly dried and degassed prior to use.

Protocol 1: Cyclopolymerization of a 1,6-Heptadiyne Derivative using a Grubbs-type Ruthenium Catalyst

This protocol is adapted from procedures for the metathesis cyclopolymerization of α,ω-diynes.[6]

Materials:

  • 1,6-heptadiyne derivative (e.g., diethyl dipropargylmalonate)

  • Grubbs third-generation catalyst (G3)

  • Anhydrous, degassed dichloromethane (DCM)

  • Methanol

  • Ethyl vinyl ether (for quenching)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer

Procedure:

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve the 1,6-heptadiyne derivative (1.0 eq) in anhydrous, degassed DCM to a desired concentration (e.g., 0.1 M).

  • Catalyst Solution Preparation: In a separate vial inside a glovebox, weigh the Grubbs third-generation catalyst (e.g., 0.01 eq) and dissolve it in a small amount of anhydrous, degassed DCM.

  • Initiation of Polymerization: Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution at room temperature.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by NMR and IR spectroscopy to confirm the structure.

Protocol 2: Cyclopolymerization of a Diyne using Wilkinson's Catalyst (Rhodium-based)

This protocol is a general procedure based on the known reactivity of Wilkinson's catalyst with alkynes.[3]

Materials:

  • Diyne monomer (e.g., 1,7-octadiyne)

  • Wilkinson's catalyst [RhCl(PPh₃)₃]

  • Anhydrous, degassed toluene

  • Methanol

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst (e.g., 0.02 eq) in anhydrous, degassed toluene.

  • Monomer Addition: Add the diyne monomer (1.0 eq) to the catalyst solution via syringe.

  • Polymerization: Heat the reaction mixture to a desired temperature (e.g., 80-110 °C) and stir for a specified time (e.g., 24-48 hours).

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization: Analyze the polymer using GPC (for Mn and PDI) and spectroscopic methods (NMR, IR) to determine its structure and properties.

Mechanistic Insights and Their Impact on Catalyst Performance

The differences in performance between rhodium, palladium, and ruthenium catalysts can be attributed to their distinct reaction mechanisms.

Rhodium-Catalyzed Polymerization

The mechanism of rhodium-catalyzed alkyne polymerization is believed to involve the oxidative coupling of two alkyne molecules to a Rh(I) center to form a rhodacyclopentadiene intermediate. Subsequent insertion of another alkyne molecule or intramolecular cyclization with the second alkyne of the diyne leads to chain propagation. The nature of the ligands on the rhodium center plays a crucial role in determining the selectivity and efficiency of the polymerization.[2]

Palladium-Catalyzed Polymerization

Palladium-catalyzed alkyne polymerizations can proceed through various mechanisms depending on the catalyst and reaction conditions. For Pd(II) catalysts, a proposed mechanism involves the coordination of the alkyne to the metal center, followed by migratory insertion of the alkyne into a Pd-C bond.[4] The stability of the propagating species in living polymerizations is a key factor in achieving narrow molecular weight distributions.

Ruthenium-Catalyzed Cyclopolymerization (Metathesis Pathway)

Grubbs-type catalysts operate via a metathesis mechanism. The reaction is initiated by the reaction of the ruthenium alkylidene with one of the alkyne groups of the diyne to form a ruthenacyclobutene intermediate. This is followed by an intramolecular reaction with the second alkyne group, leading to a cyclized monomer unit and regeneration of the ruthenium alkylidene propagating species. The high stability and functional group tolerance of the Grubbs catalysts are attributed to the robust nature of the ruthenium alkylidene bond.[6]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a generalized experimental workflow and a simplified catalytic cycle.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer Diyne Monomer Reaction Reaction Mixture (Inert Atmosphere) Monomer->Reaction Catalyst Catalyst Solution Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Quench Quenching Reaction->Quench Precipitation Precipitation Quench->Precipitation Purification Purification Precipitation->Purification Characterization Characterization (GPC, NMR, IR) Purification->Characterization

Caption: A generalized experimental workflow for diyne polymerization.

catalytic_cycle Catalyst [M]-Catalyst Intermediate1 Catalyst-Monomer Complex Catalyst->Intermediate1 + Diyne Monomer Intermediate2 Propagating Species Intermediate1->Intermediate2 Insertion / Cyclization Intermediate2->Catalyst + Diyne Monomer - Polymer unit Polymer Polymer Chain Intermediate2->Polymer

Caption: A simplified representation of a catalytic cycle in diyne polymerization.

Conclusion and Future Outlook

The choice of catalyst for diyne polymerization is a multifaceted decision that requires careful consideration of the desired polymer properties, the nature of the monomer, and the practical aspects of the synthesis. Rhodium catalysts offer excellent stereocontrol, palladium catalysts provide a route to living polymerizations with precise architectural control, and ruthenium-based Grubbs catalysts stand out for their exceptional functional group tolerance and high activity.

Future research in this field will likely focus on the development of more robust, efficient, and selective catalysts. The design of catalysts that can operate under greener reaction conditions, tolerate an even broader range of functional groups, and provide enhanced control over polymer microstructure will continue to be a major driver of innovation in this exciting area of polymer chemistry. By understanding the comparative performance and mechanistic nuances of the available catalytic systems, researchers can unlock the full potential of diyne polymerization to create novel materials that address pressing challenges in science and technology.

References

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  • Trost, B. M., & Toste, F. D. (2003). Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Roglans, A., et al. (2018). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 8(11), 534. [Link]

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  • Li, Y., et al. (2018). Functional polydiynes prepared by metathesis cyclopolymerization of 1,7-dihalogen-1,6-heptadiyne derivatives. Polymer Chemistry, 9(28), 3919-3927. [Link]

  • Li, Y., et al. (2023). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. Polymers, 15(7), 1695. [Link]

  • Gentry, B. M., & Stahl, S. S. (2023). Pd(II) and Rh(I) Catalytic Precursors for Arene Alkenylation: Comparative Evaluation of Reactivity and Mechanism Based on Experimental and Computational Studies. Journal of the American Chemical Society, 145(27), 14891-14903. [Link]

  • Wu, Z.-Q., et al. (2021). Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. Accounts of Chemical Research, 54(20), 3953-3967. [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 2,8-Decadiyne-Derived Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel materials for advanced applications, including drug delivery and biosensing, polymers derived from 2,8-decadiyne have garnered significant interest. These materials, a subclass of polydiacetylenes (PDAs), possess a unique conjugated backbone of alternating double and triple bonds, which imparts remarkable chromic and fluorescent properties.[1] The precise structure of these polymers—including their molecular weight, degree of polymerization, and thermal stability—is paramount to their function. Therefore, rigorous structural validation is not merely a procedural step but a critical determinant of experimental success and reproducibility.

This guide provides an in-depth comparison of essential analytical techniques for the comprehensive structural validation of this compound-derived polymers. As a senior application scientist, the emphasis here is not just on the "how" but the "why," offering insights into the causal relationships behind experimental choices to ensure a self-validating and robust characterization workflow.

The Analytical Toolkit: A Multi-faceted Approach to Structural Elucidation

No single technique can fully elucidate the complex structure of a polymer. A comprehensive understanding requires a synergistic approach, integrating data from several analytical methods. This guide will focus on a core suite of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Size-Exclusion Chromatography (SEC), and Thermal Analysis (DSC/TGA).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Polymer's Connectivity

NMR spectroscopy is an unparalleled tool for determining the primary structure and purity of organic molecules, including polymers.[2] For this compound-derived polymers, both ¹H and ¹³C NMR are indispensable.

Causality Behind the Technique

¹H NMR provides information on the different types of protons and their neighboring environments, while ¹³C NMR reveals the various carbon environments within the polymer. For a polymer synthesized from this compound, we expect to see signals corresponding to the methyl end groups, the methylene groups of the aliphatic linker, and the sp-hybridized carbons of the diyne backbone.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of the this compound-derived polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure complete dissolution of the polymer.

  • Ensure the solution is homogeneous. Gentle warming or sonication may be necessary.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single peaks for each unique carbon.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Interpreting the Data

¹H NMR: The spectrum of the this compound monomer will show distinct signals for the methyl protons and the methylene protons adjacent to the triple bonds, as well as the internal methylene groups. Upon polymerization, a broadening of these signals is expected, which is characteristic of polymers.

Expected ¹H NMR Chemical Shifts for Poly(this compound):

Protons Expected Chemical Shift (ppm)
-CH₃ ~1.0
-CH₂- (internal) ~1.5

| -CH₂-C≡ | ~2.2 |

¹³C NMR: The ¹³C NMR spectrum is particularly informative for confirming the polymerization and the structure of the conjugated backbone.

Expected ¹³C NMR Chemical Shifts for Polydiacetylenes: [3]

Carbon Expected Chemical Shift (ppm)
-CH₃ ~14
-CH₂- (aliphatic) 20-35

| ≡C- (backbone) | 70-110 |

G

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample by measuring the absorption of infrared radiation.

Causality Behind the Technique

For this compound-derived polymers, FTIR is crucial for confirming the polymerization of the alkyne groups and identifying the characteristic vibrations of the resulting conjugated ene-yne backbone. The disappearance or significant reduction of the C≡C-H stretching vibration (if present in the monomer) and the appearance of new bands associated with the conjugated system are key indicators of successful polymerization.

Experimental Protocol: FTIR

Sample Preparation:

  • Thin Film: If the polymer is soluble, a thin film can be cast onto a salt plate (e.g., KBr, NaCl) by drop-casting a dilute solution and allowing the solvent to evaporate.

  • ATR-FTIR: For solid samples, Attenuated Total Reflectance (ATR)-FTIR is a convenient method that requires minimal sample preparation.

Instrumental Parameters:

  • Spectrometer: A standard FTIR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Interpreting the Data

Key Vibrational Bands for Poly(this compound):

Functional Group Wavenumber (cm⁻¹) Vibration Type
C-H (alkane) 2850-2960 Stretching
C≡C (conjugated) ~2150 Stretching
C=C (conjugated) ~1600 Stretching

| C-H (alkane) | 1375-1470 | Bending |

The presence of a peak around 2150 cm⁻¹ is indicative of the diyne structure within the polymer backbone.

Size-Exclusion Chromatography (SEC): Determining Molecular Weight and Distribution

SEC, also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers.[4][5]

Causality Behind the Technique

SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[6]

Experimental Protocol: SEC

Sample Preparation:

  • Dissolve the polymer in a suitable solvent (e.g., THF, chloroform) at a known concentration (typically 1-2 mg/mL).

  • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

Instrumental Parameters:

  • System: A GPC/SEC system equipped with a refractive index (RI) or UV detector.

  • Columns: A set of SEC columns with appropriate pore sizes to cover the expected molecular weight range of the polymer.

  • Mobile Phase: The same solvent used for sample preparation.

  • Flow Rate: Typically 1 mL/min.

  • Calibration: The system must be calibrated with polymer standards of known molecular weight (e.g., polystyrene).

Interpreting the Data

The output of an SEC experiment is a chromatogram showing the detector response as a function of elution volume or time. This data is then used to calculate the molecular weight averages and PDI. For many synthetic polymers, a PDI greater than 1.0 indicates a distribution of chain lengths.

Typical SEC Data for Synthetic Polymers:

Parameter Description Typical Values
Mn Number-average molecular weight Varies widely
Mw Weight-average molecular weight Varies widely

| PDI (Mw/Mn) | Polydispersity index | 1.5 - 5.0 |

G

SEC Experimental Workflow

Thermal Analysis (DSC & TGA): Assessing Thermal Properties and Stability

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal properties and stability of polymers.[7][8]

Causality Behind the Technique

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[9] TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[10]

Experimental Protocol: DSC and TGA

Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

Instrumental Parameters:

  • DSC:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

    • A typical temperature range would be from room temperature to a point above the expected melting or decomposition temperature.

  • TGA:

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min).

    • A typical temperature range would be from room temperature to 600-800 °C.

Interpreting the Data

DSC: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic events such as crystallization or curing. The glass transition will appear as a step change in the baseline. For some diacetylene-containing polymers, an increase in the glass transition temperature is observed after cross-polymerization.

TGA: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal decomposition. For poly(this compound), the primary decomposition is expected to involve the degradation of the polymer backbone.

Expected Thermal Properties of Aliphatic Polydiacetylenes:

Property Technique Expected Observation
Glass Transition (Tg) DSC May be observed depending on the polymer's crystallinity and side chains.
Melting (Tm) DSC May be observed for semi-crystalline polymers.

| Decomposition Temp. | TGA | Onset of weight loss indicates thermal stability. |

Comparison of a Hypothetical this compound-Derived Polymer with an Alternative

To illustrate the practical application of these techniques, let's compare a hypothetical linear poly(this compound) with a cross-linked polydiacetylene network.

FeatureLinear Poly(this compound)Cross-linked PolydiacetyleneRationale for Difference
Solubility Soluble in common organic solventsInsolubleCross-linking creates a rigid, insoluble network.
¹H NMR Broad but resolvable peaksVery broad, poorly resolved signalsRestricted chain mobility in the cross-linked network leads to significant peak broadening.
SEC Measurable Mn, Mw, and PDINot applicable (due to insolubility)SEC requires the polymer to be dissolved.
DSC May show a distinct TmLikely no sharp Tm, but a higher TgCross-linking disrupts crystalline packing and restricts chain motion, raising Tg.
TGA Single-stage decompositionMay show a higher onset of decompositionThe cross-linked network can enhance thermal stability.

Conclusion: A Self-Validating System for Confident Structural Elucidation

The structural validation of this compound-derived polymers is a critical undertaking that underpins their successful application. By employing a multi-technique approach encompassing NMR, FTIR, SEC, and thermal analysis, researchers can build a comprehensive and self-validating picture of their polymer's structure. Each technique provides a unique piece of the puzzle, and the convergence of data from these orthogonal methods instills confidence in the final structural assignment. This rigorous approach is not just good scientific practice; it is the foundation upon which reliable and reproducible materials science is built.

References

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  • Belbachir, M., & Seghier, S. (2015). Green Polymerization of 4-(Oxiran-2-ylmethyl)morpholine. Arabian Journal for Science and Engineering, 40(10), 2849-2857.
  • Damodaran, K. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. ResolveMass Laboratories Inc. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • Nandiyanto, A. B. D., Ragadhita, R., & Fiandini, M. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-126.
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  • Sastrohamidjojo, H. (2018). Differential Scanning Calorimetry (DSC) Analysis of Soft Segment (SS) Glass Transition of Diacetylene Containing Polyurethane. Indonesian Journal of Physics, 19(2), 43-46.
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  • Smith, B. C. (2021, September 1). The Infrared Spectra of Polymers II: Polyethylene. Spectroscopy Online. Retrieved from [Link]

  • Spectra Analysis. (2019, July 8). IR-LC Characterization Of Polyolefins. Retrieved from [Link]

  • Su, Y., & Li, J. (2019). Recent Developments in Polydiacetylene-Based Sensors.
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  • University of Marshall. (n.d.). Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. Retrieved from [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

  • Weiss, R. A., & He, J. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules, 24(9), 4166-4176.
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  • Wu, C., & Sampson, N. S. (2021). Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. ACS Macro Letters, 10(10), 1265-1270.
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  • YouTube. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA. Retrieved from [Link]

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  • Zhou, Y., et al. (2022). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. Ingeniería e Investigación, 42(2), e89559.
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The Precursor's Blueprint: A Comparative Guide to Graphdiyne Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the allure of two-dimensional materials is undeniable. Among these, graphdiyne (GDY), a fascinating allotrope of carbon, has garnered significant attention for its unique electronic, mechanical, and structural properties.[1][2] Unlike its famous cousin, graphene, which is composed entirely of sp²-hybridized carbon atoms, graphdiyne boasts a distinctive structure containing both sp²- and sp-hybridized carbon atoms.[3][4] This unique hybridization, forming a network of benzene rings connected by diacetylene linkages, bestows upon graphdiyne a natural band gap and a highly porous structure, making it a promising candidate for applications ranging from nanoelectronics to catalysis and beyond.[2][5]

However, the properties of the final graphdiyne material are not monolithic; they are intricately linked to the molecular blueprint from which it is constructed—the diyne precursor. The choice of precursor dictates the topology of the resulting graphdiyne network, influencing everything from its electronic band gap to its mechanical resilience. This guide provides an in-depth comparison of graphdiyne properties derived from different diyne precursors, supported by available experimental data and theoretical insights, to empower researchers in selecting the optimal building blocks for their specific applications.

The Influence of Precursor Geometry on Graphdiyne Architecture

The structure of the diyne precursor directly translates to the architecture of the resulting graphdiyne film. The number and arrangement of ethynyl groups on the aromatic core of the precursor determine the connectivity and porosity of the 2D network. This structural variation gives rise to different graphdiyne polymorphs, with γ-graphdiyne, synthesized from hexaethynylbenzene (HEB), being the most extensively studied.[6]

The ratio of sp-hybridized carbon atoms to sp²-hybridized carbon atoms (the sp/sp² ratio) is a critical parameter governed by the precursor's structure.[6] A higher sp/sp² ratio generally leads to a more porous structure and can significantly alter the material's electronic and mechanical properties.[3]

Below is a conceptual workflow illustrating the synthesis of graphdiyne from a generic diyne precursor.

G cluster_precursor Precursor Selection cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Resulting Properties Precursor Diyne Precursor (e.g., Hexaethynylbenzene) Reaction Cross-Coupling Reaction (e.g., Glaser-Hay coupling) Precursor->Reaction Monomer SEM SEM Reaction->SEM TEM TEM Reaction->TEM Raman Raman Spectroscopy Reaction->Raman XPS XPS Reaction->XPS Substrate Catalytic Substrate (e.g., Copper Foil) Substrate->Reaction Catalyst & Support Electronic Electronic Properties (Band Gap, Mobility) SEM->Electronic TEM->Electronic Mechanical Mechanical Properties (Young's Modulus, Strength) Raman->Mechanical XPS->Mechanical Thermal Thermal Stability Electronic->Thermal

Caption: A generalized workflow for the synthesis and characterization of graphdiyne from a diyne precursor.

Comparative Analysis of Graphdiyne Properties

This section compares the key properties of graphdiyne derived from different precursors, with a focus on experimental data where available.

Hexaethynylbenzene (HEB): The Archetypal Precursor

Graphdiyne synthesized from HEB is the most well-characterized to date. The six-fold symmetry of HEB leads to the formation of a highly ordered, hexagonal γ-graphdiyne lattice.[1]

Table 1: Experimentally Determined and Theoretically Predicted Properties of Graphdiyne from Hexaethynylbenzene (HEB)

PropertyExperimental Value/ObservationTheoretical PredictionCitation(s)
Electronic Band Gap Semiconductor with a measurable band gap. A value of ~0.47 eV has been reported.0.46 eV - 0.515 eV[7][8]
Charge Carrier Mobility Electron mobility can reach the order of 10⁵ cm²/(V·s), with hole mobility an order of magnitude lower.[9]
Electrical Conductivity 2.516 × 10⁻⁴ S/m-[8]
Mechanical Properties Softer than graphene.Young's modulus of ~375 GPa. Isotropic mechanical behavior.[1][7]
Thermal Stability Stable up to high temperatures.[10]
Alternative Precursors: Tuning Properties Beyond HEB

While HEB is the most common precursor, research into other diyne monomers is driven by the desire to fine-tune the properties of graphdiyne. The use of precursors with different symmetries and aromatic core sizes can lead to new graphdiyne polymorphs with distinct characteristics.

1. 1,3,5-Triethynylbenzene: This precursor, with its three-fold symmetry, is expected to produce a graphdiyne-like network with a different pore structure and electronic properties compared to the HEB-derived material. While extensive experimental data is not yet available, theoretical studies suggest that altering the connectivity in such a way will directly impact the band structure.

2. Tetraethynylpyrene: The larger aromatic core of pyrene compared to benzene is predicted to alter the sp/sp² ratio and the degree of π-conjugation in the resulting graphdiyne network. This could lead to a smaller band gap and enhanced charge carrier mobility, making it a potential candidate for high-performance electronic devices.

3. Heteroatomic Diyne Precursors: The introduction of heteroatoms (e.g., nitrogen, boron) into the diyne precursor offers a powerful strategy for doping the resulting graphdiyne and modulating its electronic properties.[7] For example, the use of nitrogen-containing precursors can lead to n-type semiconducting graphdiyne.[7]

The following diagram illustrates the conceptual relationship between precursor structure and the resulting graphdiyne properties.

G cluster_precursors Diyne Precursors cluster_properties Graphdiyne Properties HEB Hexaethynylbenzene (HEB) BandGap Band Gap HEB->BandGap ~0.47 eV Mobility Charge Carrier Mobility HEB->Mobility High Electron Mobility Mechanical Mechanical Strength HEB->Mechanical Moderate Porosity Porosity HEB->Porosity Uniform TEB 1,3,5-Triethynylbenzene TEB->BandGap Tunable TEB->Porosity Altered TEP Tetraethynylpyrene TEP->BandGap Potentially Smaller TEP->Mobility Potentially Higher Hetero Heteroatomic Precursors Hetero->BandGap Doping Effect Hetero->Mobility Tunable (n- or p-type)

Caption: The choice of diyne precursor influences the resulting properties of the graphdiyne material.

Experimental Methodologies

The successful synthesis and characterization of high-quality graphdiyne films are paramount for reliable property evaluation. The following protocols are widely adopted in the field.

Synthesis of Graphdiyne on Copper Foil

This protocol is based on the widely used cross-coupling reaction of hexaethynylbenzene on a copper substrate.

Materials:

  • Hexaethynylbenzene (HEB) monomer

  • Copper foil (catalyst and substrate)

  • Pyridine (solvent and ligand)

  • Anhydrous toluene (solvent)

  • Argon gas (inert atmosphere)

Procedure:

  • Clean the copper foil by sonicating in acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.

  • Place the copper foil in a reaction vessel and purge with argon gas.

  • Prepare a solution of HEB in a mixture of pyridine and toluene.

  • Heat the copper foil to the desired reaction temperature (typically 50-70°C) under an argon atmosphere.

  • Slowly introduce the HEB solution into the reaction vessel.

  • Allow the reaction to proceed for a specified time (e.g., 24-72 hours).

  • After the reaction, cool the vessel to room temperature and wash the copper foil with toluene and acetone to remove any unreacted monomer and byproducts.

  • The graphdiyne film can then be transferred to a desired substrate for characterization.

Characterization Techniques

A suite of characterization techniques is employed to verify the synthesis and evaluate the properties of the graphdiyne film.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and large-area uniformity of the film.

  • Transmission Electron Microscopy (TEM): To observe the atomic structure and crystallinity of the graphdiyne lattice.

  • Raman Spectroscopy: To confirm the presence of characteristic sp and sp² carbon vibrational modes, providing a fingerprint of the graphdiyne structure.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the ratio of sp to sp² hybridized carbon atoms.

  • Atomic Force Microscopy (AFM): To measure the thickness and surface roughness of the film.

  • Electrical Measurements: Four-point probe and field-effect transistor (FET) configurations are used to determine the conductivity and charge carrier mobility.

Future Outlook

The field of graphdiyne research is still in its early stages, with immense potential for growth. The exploration of a wider variety of diyne precursors is a key frontier. By rationally designing and synthesizing novel monomers, researchers can unlock a vast landscape of graphdiyne materials with tailored properties. The development of more controlled and scalable synthesis methods will also be crucial for translating the exciting properties of graphdiyne into real-world applications. As our understanding of the structure-property relationships in these fascinating 2D materials deepens, so too will their impact on science and technology.

References

  • Peng, Q., Dearden, A. K., Crean, J., Han, L., Liu, S., Wen, X., & De, S. (2014). New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology. Dove Medical Press, 6, 51-71.
  • Gao, X., Li, Y., Liu, H., & Zhang, J. (2019). Graphdiyne: synthesis, properties, and applications. Chemical Society Reviews, 48(4), 908-936.
  • Peng, Q., Dearden, A. K., Crean, J., Han, L., Liu, S., Wen, X., & De, S. (2014). New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology. PubMed Central, 6, 51–71.
  • Chen, X., Wang, M., & Yuan, M. (2021). Recent Advances of Graphdiyne: Synthesis, Functionalization, and Electrocatalytic Applications. Materials Chemistry Frontiers, 5(20), 7433-7456.
  • Gao, X., Liu, H., Wang, D., & Zhang, J. (2019).
  • Chen, X., Wang, M., & Yuan, M. (2021). Recent Advances of Graphdiyne: Synthesis, Functionalization, and Electrocatalytic Applications.
  • Xie, C., Wang, N., Li, X., Xu, G., & Huang, C. (2019).
  • Zhang, Y., Liu, H., & Li, Y. (2018).
  • Pereira, L. G., & da Silva, A. J. (2025).
  • Beygisangchin, M., et al. (2024). Synthesis and characterization of polyaniline-graphene quantum dots and their potential for Pyrene detection using photoluminescence spectroscopy.
  • Wang, Y., et al. (2018). Comparisons between Graphene Oxide and Graphdiyne Oxide in Physicochemistry Biology and Cytotoxicity. ACS Applied Materials & Interfaces, 10(40), 34133-34143.
  • Solis, D. A., Borges, D. D., Woellner, C. F., & Galvão, D. S. (2019). Structural and Thermal Stability of Graphyne and Graphdiyne Nanoscroll Structures.
  • Sorkin, V., Pan, H., & Shi, Y. (2015). Study of carrier mobility of tubular and planar graphdiyne. Department of Chemistry | University of Toronto.
  • Li, G., Li, Y., Liu, H., Guo, Y., Li, Y., & Zhu, D. (2010). Architecture of graphdiyne nanoscale films.
  • Tommasini, M., et al. (2021). Designing All Graphdiyne Materials as Graphene Derivatives: Topologically Driven Modulation of Electronic Properties. The Journal of Physical Chemistry C, 125(30), 16646-16658.
  • Kim, B. G., & Choi, H. J. (2014). Widely tunable band gaps of graphdiyne: an ab initio study. PubMed, 26(20), 205401.
  • ResearchGate. (n.d.). Electronic band-gap of single-layer B-graphdiyne as a function of... | Download Scientific Diagram. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 2,8-Decadiyne in Thin-Film Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of material science, the selection of precursor molecules for thin-film fabrication is a critical decision that dictates the final properties and performance of the end product. This guide provides an in-depth technical comparison of 2,8-decadiyne as a precursor for thin-film formation via plasma-enhanced chemical vapor deposition (PECVD), benchmarked against a common alternative, 1,7-octadiyne.

While direct, extensive research on the plasma polymerization of this compound is limited in publicly available literature, this guide will leverage detailed experimental data from its close structural analog, 1,7-octadiyne, to provide a robust comparative analysis. The principles and experimental protocols discussed are broadly applicable to diacetylene precursors and will serve as a valuable resource for designing and evaluating thin-film deposition processes.

Introduction to Diyne Precursors for Thin-Film Deposition

Thin films are crucial in a vast array of applications, from protective coatings and biomedical devices to advanced electronics.[1] The choice of deposition technique and precursor material is paramount in tailoring the film's properties.[1] Chemical Vapor Deposition (CVD) and its plasma-enhanced variant (PECVD) are powerful techniques for creating uniform and conformal polymer thin films from vapor-phase precursors.[2] PECVD is particularly advantageous for polymerizing organic monomers at lower temperatures, preserving the integrity of thermally sensitive substrates.[3]

Diyne monomers, characterized by two carbon-carbon triple bonds, are attractive precursors for producing highly cross-linked and thermally stable polymer thin films.[4] The triple bonds readily react in a plasma environment, leading to a high degree of polymerization and a dense, pinhole-free film structure.[4] This guide focuses on the comparative efficacy of two such diynes: this compound and its shorter-chain counterpart, 1,7-octadiyne.

Causality of Experimental Choices in Plasma Polymerization

The properties of plasma-polymerized films are intricately linked to the deposition parameters. Understanding these relationships is key to achieving desired film characteristics.

  • Monomer Structure: The length of the alkyl chain in diynes like this compound and 1,7-octadiyne influences the flexibility and density of the resulting polymer network. Longer chains may lead to a less rigid but potentially more hydrophobic surface.

  • Plasma Power (Specific Energy): The energy input into the plasma (often expressed as specific energy, W/FM, where W is power, F is monomer flow rate, and M is monomer molecular weight) dictates the degree of monomer fragmentation. High power can lead to more extensive fragmentation, resulting in a more disordered and potentially harder film, but may also lead to the loss of desired chemical functionalities.[4]

  • Monomer Flow Rate: The flow rate of the monomer into the reaction chamber affects the deposition rate and the residence time of molecules in the plasma. Higher flow rates generally lead to higher deposition rates but may result in less complete polymerization if the residence time is too short.[3]

  • Substrate Temperature: While PECVD allows for lower substrate temperatures than thermal CVD, temperature still plays a role in surface mobility of adsorbed species and can influence film density and stress.[5]

  • Pre-treatment of Substrates: A crucial step for ensuring good adhesion of the polymer film is the pre-treatment of the substrate, often with an inert gas plasma (e.g., argon). This cleans the surface and creates active sites for bonding.[6]

Comparative Performance Data

PropertyPoly(1,7-octadiyne) (ppOD)Poly(ethylene glycol acrylate) (ppEGA)Test Method
Deposition Rate Dependent on plasma power and flow rateTypically higher than for hydrocarbonsQuartz Crystal Microbalance
Surface Energy Low (hydrophobic), ~44 mJ/m²[4]High (hydrophilic)Contact Angle Goniometry
Adhesion Good on plasma-treated substrates[4]Variable, dependent on substrate and plasma conditionsPeel Test[2]
Hardness Can be tuned with plasma powerGenerally softer and more flexibleNanoindentation
Dielectric Constant Expected to be low (2-3)Higher due to polar ether and carbonyl groupsDielectric Spectroscopy[7]
Thermal Stability Generally high due to cross-linked structure[4]Lower, dependent on cross-linking densityThermogravimetric Analysis (TGA)

Experimental Protocols

The following sections provide detailed, self-validating protocols for the deposition and characterization of diyne-based thin films.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Diyne Films

This protocol describes a general procedure for the deposition of a poly(diyne) thin film on a silicon wafer substrate.

Workflow Diagram:

PECVD_Workflow cluster_prep Substrate Preparation cluster_deposition PECVD Process cluster_post Post-Deposition sub_clean Ultrasonic Cleaning (Acetone, IPA, DI Water) sub_dry N2 Drying sub_clean->sub_dry sub_plasma Ar Plasma Pre-treatment sub_dry->sub_plasma pump_down Evacuate Chamber (<10 mTorr) sub_plasma->pump_down monomer_flow Introduce Diyne Vapor (e.g., 1,7-octadiyne) pump_down->monomer_flow plasma_ignite Ignite Plasma (RF Power) monomer_flow->plasma_ignite deposition Film Deposition plasma_ignite->deposition vent Vent Chamber deposition->vent characterize Film Characterization vent->characterize

Caption: PECVD workflow for diyne thin film deposition.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean silicon wafer substrates by sequential ultrasonication in acetone, isopropyl alcohol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Place the substrates in the PECVD chamber.

    • Perform an in-situ argon plasma pre-treatment (e.g., 50 W RF power, 100 mTorr pressure for 5 minutes) to clean and activate the substrate surface for enhanced film adhesion.[6]

  • Deposition Process:

    • Evacuate the PECVD chamber to a base pressure below 10 mTorr.

    • Introduce the diyne monomer (e.g., 1,7-octadiyne) vapor into the chamber at a controlled flow rate. The monomer is typically stored in a heated vessel to ensure a stable vapor pressure.

    • Introduce a carrier gas, such as argon, if required.

    • Ignite the plasma by applying radio frequency (RF) power (e.g., 13.56 MHz) to the electrodes. The power level will be a key variable to control film properties.

    • Maintain the plasma for the desired deposition time to achieve the target film thickness. The deposition rate can be monitored in-situ using techniques like quartz crystal microbalance or ellipsometry.

    • After deposition, turn off the RF power and stop the monomer and carrier gas flow.

  • Post-Deposition:

    • Allow the chamber to cool down.

    • Vent the chamber to atmospheric pressure with an inert gas like nitrogen.

    • Remove the coated substrates for characterization.

Thin-Film Characterization Techniques

Workflow Diagram:

Characterization_Workflow cluster_structural Structural & Morphological Analysis cluster_chemical Chemical Analysis cluster_physical Physical Properties coated_substrate Coated Substrate afm AFM (Surface Topography, Roughness) coated_substrate->afm sem SEM (Cross-section, Thickness) coated_substrate->sem ftir FTIR (Functional Groups) coated_substrate->ftir xps XPS (Elemental Composition, Chemical States) coated_substrate->xps ellipsometry Ellipsometry (Thickness, Refractive Index) coated_substrate->ellipsometry contact_angle Contact Angle (Surface Energy) coated_substrate->contact_angle nanoindentation Nanoindentation (Hardness, Modulus) coated_substrate->nanoindentation dielectric_spec Dielectric Spectroscopy (Dielectric Constant, Loss) coated_substrate->dielectric_spec

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2,8-Decadiyne Characterization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of chemical entities is paramount. For molecules such as 2,8-decadiyne, an internal alkyne with a ten-carbon chain, robust analytical methodologies are essential to ensure purity, identity, and stability. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound, grounded in the principles of scientific integrity and adherence to regulatory expectations.

The cross-validation of analytical methods is a critical exercise to demonstrate the reliability and consistency of results across different techniques.[1] This process is fundamental to ensuring data integrity, particularly in regulated environments like the pharmaceutical industry.[1][2] This guide will delve into the practical application and cross-validation of four key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.

The Importance of Orthogonal Methods

Relying on a single analytical technique can provide a limited perspective of a molecule's properties. By employing orthogonal methods—techniques that measure different chemical or physical properties—a more complete and reliable characterization can be achieved. For this compound (C₁₀H₁₄, Molar Mass: 134.22 g/mol ), this multi-faceted approach is crucial for unambiguous identification and quantification.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compound Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4][5][6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Causality in Experimental Design

The choice of a non-polar stationary phase in the GC column is deliberate. Since "like dissolves like," a non-polar column is optimal for separating non-polar analytes such as hydrocarbons.[4][6] The mass spectrometer then provides a molecular fingerprint, enabling confident identification by comparing the fragmentation pattern to spectral libraries.[5]

Detailed Experimental Protocol: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile, non-polar solvent such as hexane. The use of a certified reference standard is crucial for accurate quantification.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm. This column is selected for its low bleed and excellent inertness for a wide range of analytes.

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Method Parameters:

    • Inlet Temperature: 250°C. This ensures rapid and complete volatilization of the sample.

    • Injection Volume: 1 µL in splitless mode to maximize sensitivity for impurity analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is chosen for its inertness and efficiency.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C. This temperature program allows for the separation of this compound from potential impurities and solvent peaks.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns for library matching.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400. This range covers the molecular ion of this compound and its expected fragments.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The fragmentation pattern should be compared against a reference library, such as the NIST Mass Spectrometry Data Center, for confirmation.[3]

Self-Validation and Trustworthiness

The inclusion of an internal standard, such as dodecane, during sample preparation allows for the correction of variations in injection volume and instrument response, thereby enhancing the quantitative accuracy of the method. The system's suitability is confirmed by injecting a known standard and verifying parameters like peak shape and resolution before running the samples.

GC_MS_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[7]

Causality in Experimental Design

For this compound, ¹H NMR will reveal the different types of protons and their connectivity, while ¹³C NMR will identify the unique carbon environments, including the characteristic signals of the sp-hybridized carbons of the alkyne groups. The choice of a deuterated solvent, such as CDCl₃, is critical as it is NMR-silent for ¹H and provides a lock signal for the spectrometer.

Detailed Experimental Protocol: NMR Analysis of this compound
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation:

    • Spectrometer: Bruker Avance III 500 MHz NMR spectrometer (or equivalent).

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 3.28 s.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Self-Validation and Trustworthiness

The use of an internal standard (TMS) ensures accurate chemical shift referencing. The consistency between the ¹H and ¹³C NMR data, including the number of signals and their multiplicities, provides a self-validating framework for the structural assignment. For instance, the presence of signals in the alkyne region of the ¹³C NMR spectrum (typically 65-90 ppm) corroborates the identity of this compound.

NMR_Workflow

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Probing Vibrational Modes

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[8] For alkynes, these techniques are particularly useful for identifying the carbon-carbon triple bond.

Causality in Experimental Design

FTIR spectroscopy measures the absorption of infrared radiation, which is active for vibrations that cause a change in the dipole moment.[9] Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule.[10] For a symmetrical internal alkyne like this compound, the C≡C stretch may be weak or absent in the IR spectrum due to a small or zero change in dipole moment.[9][11] However, this vibration often gives a strong signal in the Raman spectrum because the polarizability of the C≡C bond changes significantly during the vibration.[12]

Detailed Experimental Protocol: FTIR and Raman Analysis

FTIR Spectroscopy

  • Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) plates to create a thin film.

  • Instrumentation:

    • Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer (or equivalent) equipped with a DTGS detector.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify characteristic absorption bands. For an internal alkyne, a weak C≡C stretching vibration is expected in the 2100-2260 cm⁻¹ region.[9]

Raman Spectroscopy

  • Sample Preparation: Place a small amount of neat this compound in a glass capillary tube.

  • Instrumentation:

    • Spectrometer: Renishaw inVia Raman Microscope (or equivalent).

  • Data Acquisition:

    • Excitation Wavelength: 532 nm or 785 nm laser. The choice of laser depends on the sample's fluorescence properties.

    • Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample degradation.

    • Spectral Range: 200-3200 cm⁻¹.

  • Data Analysis: Look for the characteristic C≡C stretching band, which is expected to be strong for an internal alkyne.[13]

Self-Validation and Trustworthiness

The complementary nature of FTIR and Raman spectroscopy provides a powerful cross-validation tool. The observation of a weak C≡C stretch in the FTIR spectrum and a strong corresponding band in the Raman spectrum is a strong indicator of a symmetrical or near-symmetrical internal alkyne.

Vibrational_Spectroscopy_Workflow

Quantitative Data Summary and Comparison

Analytical Technique Information Provided Key Performance Parameters Sample Requirements Limitations
GC-MS Separation of components, molecular weight, and fragmentation pattern for identification and quantification.High sensitivity (ppm to ppb), high specificity.Volatile and thermally stable samples; ~1 mg.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Detailed molecular structure, connectivity of atoms, and stereochemistry.Excellent for structural elucidation; quantitative with internal standards.Soluble samples; ~5-10 mg.Lower sensitivity compared to MS; complex spectra for mixtures.
FTIR Spectroscopy Presence of functional groups based on IR absorption.Fast and non-destructive.Solid, liquid, or gas samples; ~1-5 mg.Weak or no signal for symmetrical bonds; water interference.
Raman Spectroscopy Presence of functional groups based on Raman scattering.Excellent for non-polar bonds; minimal water interference.Solid or liquid samples; ~1-5 mg.Can be affected by sample fluorescence.

Adherence to Regulatory Standards

All analytical methods intended for use in a regulated environment must be validated according to guidelines from authorities such as the International Council for Harmonisation (ICH).[14][15] The validation process demonstrates that an analytical procedure is suitable for its intended purpose and typically includes the evaluation of parameters such as accuracy, precision, specificity, linearity, range, and robustness.[16][17] The cross-validation of different analytical techniques, as described in this guide, is a key component of a robust validation package.[2][18][19]

Conclusion

The comprehensive characterization of this compound requires a multi-technique, cross-validating approach. GC-MS provides unparalleled separation and identification capabilities for volatile compounds. NMR spectroscopy offers definitive structural elucidation. FTIR and Raman spectroscopy serve as complementary methods for confirming the presence of the alkyne functional group. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the identity, purity, and structure of this compound, ensuring the quality and reliability of their work.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

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  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an ef. [Link]

  • ResearchGate. (n.d.). Raman spectra of the C≡C triple bond stretching band of the PDAs.... [Link]

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  • PubMed. (2013). NMR spectroscopic study of the self-aggregation of 3-hexen-1,5-diyne derivatives. [Link]

  • ResearchGate. (2012). Significant steps in the evolution of analytical chemistry - Is the today's analytical chemistry only chemistry?. [Link]

  • ACS Omega. (2021). Changes of C≡C Triple Bond Vibration that Disclosed Non-Canonical Cytosine Protonation in i-Motif-Forming Oligodeoxynucleotides. [Link]

  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

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  • MDPI. (n.d.). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. [Link]

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A Comparative Guide to 2,8-Decadiyne-Based Materials in Electronic Devices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel organic materials is a critical frontier for advancing electronic device technology. Among the vast landscape of conjugated polymers, those derived from diynes, and specifically 2,8-decadiyne, present a compelling area of investigation. This guide provides an in-depth technical comparison of the performance of this compound-based materials in various electronic applications, supported by experimental data and protocols. We will delve into the synthesis, characterization, and device integration of these materials, offering a comparative perspective against established alternatives to illuminate their potential and current limitations.

The Allure of the Diyne Backbone: An Introduction to Polydiacetylenes

Polydiacetylenes (PDAs) are a unique class of conjugated polymers characterized by their backbone of alternating double and triple bonds. This structure arises from the topochemical polymerization of diacetylene monomers, a process often initiated by UV or gamma irradiation.[1] The resulting highly conjugated system imparts fascinating electronic and optical properties, making PDAs attractive for applications ranging from sensors to organic electronics.[1]

The general structure of a polydiacetylene is depicted below:

Caption: General structure of a polydiacetylene polymer.

The side chains (R and R') play a crucial role in determining the polymer's solubility, morphology, and ultimately, its performance in a device. For this compound, the internal diyne moiety offers a different steric and electronic environment compared to more commonly studied terminal diynes, potentially influencing the polymerization process and the final properties of the polymer.

Synthesis of this compound-Based Polymers: The Oxidative Coupling Approach

While the solid-state topochemical polymerization is a hallmark of many diacetylenes, achieving solution-processable polymers often requires alternative synthetic strategies. Oxidative coupling reactions, such as the Glaser-Hay coupling, provide a versatile route to soluble polydiacetylenes. This method is particularly relevant for non-terminal diynes like this compound.

The Glaser-Hay coupling typically involves the use of a copper(I) salt, a base, and an oxidant to facilitate the formation of a carbon-carbon bond between two terminal alkynes.[2] For internal diynes, a modified approach is necessary.

Experimental Protocol: Oxidative Coupling Polymerization of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a solution-processable polymer from a functionalized this compound monomer.

Materials:

  • Functionalized this compound monomer

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Oxygen (or air) as the oxidant

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the functionalized this compound monomer in the chosen anhydrous solvent.

  • Add the copper(I) chloride catalyst and TMEDA ligand to the solution. The TMEDA serves to solubilize the copper catalyst.

  • Bubble a slow stream of oxygen or air through the reaction mixture with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change.

  • Continue the reaction at room temperature or with gentle heating until the monomer is consumed.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol or hexane.

  • Collect the polymer by filtration, wash it with the non-solvent to remove residual catalyst and unreacted monomer, and dry it under vacuum.

G cluster_synthesis Polymer Synthesis Workflow Monomer Dissolution Monomer Dissolution Catalyst Addition Catalyst Addition Monomer Dissolution->Catalyst Addition CuCl, TMEDA Oxidative Polymerization Oxidative Polymerization Catalyst Addition->Oxidative Polymerization O2/Air Precipitation Precipitation Oxidative Polymerization->Precipitation Non-solvent Purification Purification Precipitation->Purification G cluster_ofet OFET Fabrication Workflow Substrate Cleaning Substrate Cleaning Surface Treatment Surface Treatment Substrate Cleaning->Surface Treatment OTS Semiconductor Deposition Semiconductor Deposition Surface Treatment->Semiconductor Deposition Spin-coating Annealing Annealing Semiconductor Deposition->Annealing Electrode Deposition Electrode Deposition Annealing->Electrode Deposition Thermal Evaporation Characterization Characterization Electrode Deposition->Characterization

Caption: Workflow for the fabrication of an OFET device.

Application in Organic Photovoltaics (OPVs)

Organic photovoltaics offer the promise of low-cost, flexible, and lightweight solar energy conversion. The active layer in an OPV typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction (BHJ). The power conversion efficiency (PCE) is the key metric for OPV performance.

While specific data for this compound-based polymers in OPVs is limited, a study on solution-processable polydiacetylenes demonstrated their use in BHJ solar cells. [2]This suggests that with appropriate molecular design, these materials could function as either donor or acceptor components.

Comparative Performance of Donor Polymers in OPVs (with PCBM as acceptor)

Polymer ClassExample PolymerPCE (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
PolydiacetyleneSubstituted PDAsData indicates potential but specific values are not widely reported---
PolythiophenesP3HT3 - 5~0.68 - 100.6 - 0.65
Donor-Acceptor CopolymersPTB77 - 9~0.7514 - 160.65 - 0.7
Low Bandgap PolymersD18-Cl-BTBHT0.0517.6---

This table provides a general comparison; performance can vary significantly with device architecture and processing conditions. [3] The development of novel pyrroloindacenodithiophene (NIDT) containing polymers has shown promise in OPVs, with initial efficiencies reaching 2.5%. [4]This underscores the continuous effort to develop new materials to push the boundaries of OPV performance.

Challenges and Future Outlook

The exploration of this compound-based materials for electronic devices is still in its nascent stages. A primary challenge is the limited availability of specific performance data in the literature, which hinders a direct and comprehensive comparative analysis. The synthesis of well-defined, solution-processable polymers from internal diynes requires careful optimization of polymerization conditions.

Future research should focus on:

  • Systematic Synthesis: The synthesis and characterization of a library of this compound-based polymers with varying side chains to establish structure-property relationships.

  • Detailed Device Studies: Comprehensive evaluation of these materials in optimized OFET and OPV device architectures to determine their intrinsic charge transport and photovoltaic properties.

  • Comparative Benchmarking: Direct comparison of the performance of this compound-based materials with state-of-the-art organic semiconductors under identical testing conditions.

By addressing these areas, the scientific community can unlock the full potential of this intriguing class of polydiacetylenes and pave the way for their integration into next-generation organic electronic devices.

References

  • [Features of Solution Behavior of Polymer Stars with Arms of Poly-2-alkyl-2-oxazolines Copolymers Grafted to the Upper Rim of Calixa[5]rene. MDPI.]([Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.